molecular formula C22H23NO2 B1668674 CB-64D

CB-64D

Cat. No.: B1668674
M. Wt: 333.4 g/mol
InChI Key: YVMTWTZIAIUURI-BCTWRDQXSA-N
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Description

CB-64D is a sigma2R selective agonist which releases calcium in human neuroblastoma cells and produces cell death in tumor cell lines.

Properties

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

(1S,5S,8E)-8-benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one

InChI

InChI=1S/C22H23NO2/c1-23-11-10-22(17-8-5-9-18(24)13-17)14-20(23)19(21(25)15-22)12-16-6-3-2-4-7-16/h2-9,12-13,20,24H,10-11,14-15H2,1H3/b19-12+/t20-,22-/m0/s1

InChI Key

YVMTWTZIAIUURI-BCTWRDQXSA-N

Isomeric SMILES

CN1CC[C@@]2(C[C@H]1/C(=C\C3=CC=CC=C3)/C(=O)C2)C4=CC(=CC=C4)O

Canonical SMILES

CN1CCC2(CC1C(=CC3=CC=CC=C3)C(=O)C2)C4=CC(=CC=C4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CB64D;  CB 64D;  CB-64D

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CB-64D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism of action of CB-64D, a selective sigma-2 (σ2) receptor agonist. It covers its molecular targets, signaling pathways, and includes relevant quantitative data and experimental protocols.

Core Mechanism of Action

This compound exerts its primary cellular effects through its high-affinity binding to the sigma-2 receptor (σ2R), now identified as transmembrane protein 97 (TMEM97). It functions as a σ2R agonist, initiating a signaling cascade that leads to apoptotic cell death in cancer cells[1][2]. Notably, this compound also exhibits a significant affinity for the mu (μ) opioid receptor, which constitutes a potential off-target activity[2].

Primary Target: Sigma-2 Receptor (TMEM97)

This compound demonstrates high and selective affinity for the σ2R. The binding affinity of this compound has been quantified, revealing a significant preference for the σ2R over the sigma-1 (σ1R) subtype[1][2].

Off-Target Activity: Mu (μ) Opioid Receptor

This compound also binds to the μ-opioid receptor with high affinity, suggesting that some of its physiological effects could be mediated through this interaction[2].

Quantitative Data: Binding Affinities

The binding affinities of this compound for its primary and off-target receptors are summarized in the table below.

LigandReceptorKi (nM)Selectivity (σ1/σ2)
This compound Sigma-2 (σ2R)16.5[1][2]185-fold for σ2R
Sigma-1 (σ1R)3063[1][2]
Mu (μ) Opioid37.6[2]

Signaling Pathways

Sigma-2 Receptor-Mediated Apoptosis

Activation of the σ2R by this compound initiates a novel apoptotic pathway. In studies conducted on breast cancer cell lines, this pathway has been shown to be independent of both p53 and caspases[2]. The induction of apoptosis by this compound has been confirmed through methods such as terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining and Annexin V binding[2]. While the precise signaling cascade in the SK-N-SH neuroblastoma cell line has not been fully elucidated, it is known that this compound induces apoptosis in these cells[1].

General studies on σ2R agonists suggest that they can trigger apoptosis through multiple pathways, including both caspase-dependent and -independent mechanisms. Furthermore, σ2R activation has been linked to the induction of autophagy via the inhibition of the mTOR signaling pathway and the modulation of intracellular calcium levels[3][4].

G CB64D This compound Sigma2R Sigma-2 Receptor (TMEM97) CB64D->Sigma2R Agonist Binding CaspaseInd Caspase-Independent Pathway Sigma2R->CaspaseInd Apoptosis Apoptosis CaspaseInd->Apoptosis G CB64D This compound MuOpioidR Mu-Opioid Receptor CB64D->MuOpioidR Binding GProtein Gi/o Protein MuOpioidR->GProtein Activation BetaArrestin β-Arrestin Recruitment MuOpioidR->BetaArrestin AdenylylCyclase Adenylyl Cyclase Inhibition GProtein->AdenylylCyclase IonChannels Ion Channel Modulation (Ca2+, K+) GProtein->IonChannels G cluster_0 In Vitro Characterization cluster_1 Cellular Mechanism of Action BindingAssay Radioligand Binding Assay DetermineKi Determine Ki for σ1R, σ2R, μ-opioid R BindingAssay->DetermineKi MeasureApoptosis Quantify Apoptosis CellCulture Culture SK-N-SH Cells Treatment Treat with this compound CellCulture->Treatment ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay ApoptosisAssay->MeasureApoptosis

References

The Sigma-2 Receptor Agonist CB-64D: A Technical Guide to its Structure, Synthesis, and Core Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-64D, a potent and selective sigma-2 (σ₂) receptor agonist, has emerged as a significant tool in cancer research and neuroscience. Its ability to induce a unique form of programmed cell death in tumor cells, independent of common apoptotic pathways, makes it a compelling candidate for therapeutic development. This technical guide provides a comprehensive overview of the structure, synthesis, and key biological activities of this compound, with a focus on its mechanism of action and the experimental protocols used for its characterization.

Structure and Properties

This compound is chemically defined as (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one. Its structure is characterized by a rigid morphan scaffold, a feature common to many opioid and sigma receptor ligands. The key structural elements contributing to its biological activity include the (E)-8-benzylidene group and the 5-(3-hydroxyphenyl) moiety.

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for this compound is presented in Table 1. This includes its binding affinities for sigma and opioid receptors, highlighting its high selectivity for the σ₂ receptor.

Table 1: Quantitative Data for this compound

PropertyValueReference Cell Line/System
IUPAC Name (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-oneN/A
Molecular Formula C₂₄H₂₅NO₂N/A
Molecular Weight 371.46 g/mol N/A
Sigma-1 (σ₁) Receptor Ki 3063 nMGuinea Pig Brain Membranes
Sigma-2 (σ₂) Receptor Ki 16.5 nMRat Liver Membranes
µ-Opioid Receptor Ki 37.6 nMRat Brain Membranes
**Selectivity (σ₁ vs σ₂) **185-fold for σ₂N/A

Synthesis of this compound

The synthesis of this compound is achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an enolate, formed from a ketone, with an aldehyde. In the case of this compound, the ketone precursor is (+)-2-methyl-5-(3-hydroxyphenyl)morphan-7-one, and the aldehyde is benzaldehyde.[1][2]

Experimental Protocol: Claisen-Schmidt Condensation for this compound Synthesis

This protocol is a representative procedure based on the synthesis of analogous compounds.[1][2]

  • Precursor Preparation: The starting material, (+)-2-methyl-5-(3-hydroxyphenyl)morphan-7-one, is synthesized through a multi-step process, often beginning from commercially available chiral precursors to establish the desired stereochemistry.[3][4][5]

  • Reaction Setup: To a solution of (+)-2-methyl-5-(3-hydroxyphenyl)morphan-7-one in a suitable solvent (e.g., ethanol (B145695) or methanol), add an equimolar amount of benzaldehyde.

  • Base Catalysis: A catalytic amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is added to the mixture.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography on silica (B1680970) gel to yield the pure (E)-8-benzylidene derivative, this compound.

  • Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanism of Action and Signaling Pathway

This compound exerts its primary biological effects through its high-affinity binding to and activation of the σ₂ receptor. This interaction triggers a unique signaling cascade that leads to programmed cell death, particularly in cancer cells.

Caspase-Independent Apoptosis

A key feature of this compound-induced cell death is its independence from the classical caspase-mediated apoptotic pathways. This is a significant finding, as many cancer cells develop resistance to conventional chemotherapeutics that rely on caspase activation. The apoptotic process initiated by this compound does not involve the release of cytochrome c from the mitochondria or changes in the mRNA expression levels of the Bcl-2 family of proteins.

Induction of Autophagy

In addition to apoptosis, evidence suggests that σ₂ receptor agonists like this compound can also induce autophagy, a cellular process involving the degradation of cellular components through lysosomes. The interplay between apoptosis and autophagy in the context of this compound's activity is an area of active investigation.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for this compound-induced cell death.

CB64D_Signaling_Pathway CB64D This compound Sigma2R Sigma-2 Receptor CB64D->Sigma2R Binds to and activates Unknown_Intermediates Unknown Intermediate Effectors Sigma2R->Unknown_Intermediates Autophagy_Induction Autophagy Induction Unknown_Intermediates->Autophagy_Induction Caspase_Independent_Apoptosis Caspase-Independent Apoptosis Unknown_Intermediates->Caspase_Independent_Apoptosis Cell_Death Cell Death Autophagy_Induction->Cell_Death Caspase_Independent_Apoptosis->Cell_Death

Caption: Proposed signaling pathway of this compound.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Sigma-2 Receptor Binding Affinity Assay

This protocol determines the binding affinity (Ki) of this compound for the σ₂ receptor using a radioligand competition assay.[6][7][8][9]

  • Membrane Preparation: Prepare membrane homogenates from a tissue source rich in σ₂ receptors, such as rat liver.

  • Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Utilize [³H]DTG (1,3-di-o-tolylguanidine), a non-selective sigma receptor ligand, at a concentration near its Kd for the σ₂ receptor.

  • Masking of Sigma-1 Receptors: To ensure specific binding to σ₂ receptors, add a saturating concentration of a selective σ₁ receptor ligand (e.g., (+)-pentazocine) to block binding to σ₁ sites.

  • Competition Binding: Incubate the membrane preparation with the radioligand and varying concentrations of this compound.

  • Incubation: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Apoptosis Assay in SK-N-SH Cells

The induction of apoptosis by this compound in the human neuroblastoma cell line SK-N-SH can be assessed using Annexin V staining followed by flow cytometry.[10][11][12][13][14]

  • Cell Culture: Culture SK-N-SH cells in appropriate media (e.g., DMEM with 10% FBS) to 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include a vehicle-treated control group.

  • Cell Harvesting: Gently harvest the cells, including both adherent and floating populations.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Cytotoxicity Assay in SK-N-SH Cells

The cytotoxic effect of this compound on SK-N-SH cells can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[10][11][12][13][14][15][16][17][18]

  • Cell Culture and Treatment: Culture and treat SK-N-SH cells with this compound as described in the apoptosis assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the cell plates and carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

  • Incubation: Incubate the mixture at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the synthesis and biological evaluation of this compound.

Synthesis_Workflow Start Start: Precursor Synthesis Precursor (+)-2-methyl-5-(3-hydroxyphenyl) morphan-7-one Start->Precursor Condensation Claisen-Schmidt Condensation Precursor->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Purification Purification (Column Chromatography) Condensation->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End: Pure this compound Characterization->End

Caption: General workflow for the synthesis of this compound.

Biological_Evaluation_Workflow Start Start: Pure this compound Binding_Assay Sigma-2 Receptor Binding Assay Start->Binding_Assay Cell_Culture Cell Culture (e.g., SK-N-SH) Start->Cell_Culture Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Treatment Treatment with this compound Cell_Culture->Treatment Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay Cytotoxicity_Assay Cytotoxicity Assay (LDH) Treatment->Cytotoxicity_Assay Apoptosis_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End: Biological Profile Data_Analysis->End

Caption: Workflow for the biological evaluation of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the sigma-2 receptor in cellular processes, particularly in the context of cancer and neurodegenerative diseases. Its unique mechanism of inducing caspase-independent apoptosis warrants further investigation for the development of novel therapeutic strategies. This technical guide provides a foundational understanding of its synthesis, properties, and the experimental approaches used for its study, serving as a resource for researchers in the field.

References

In Vitro Characterization of CB-64D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a potent and highly selective synthetic ligand for the sigma-2 (σ2) receptor, an intracellular protein primarily located in the endoplasmic reticulum.[1][2] Emerging research has identified the σ2 receptor as a promising therapeutic target in oncology due to its overexpression in a variety of tumor cell lines and its role in cell proliferation and survival.[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing its binding affinity, mechanism of action, and the experimental protocols used to elucidate its cellular effects.

Biochemical and Cellular Activity of this compound

Binding Affinity

This compound exhibits high affinity and selectivity for the σ2 receptor over the sigma-1 (σ1) receptor subtype. Radioligand binding assays have determined the following inhibition constants (Ki):

Receptor SubtypeKi (nM)Selectivity (σ1/σ2)
Sigma-2 (σ2)16.5[1]~185-fold[2]
Sigma-1 (σ1)3063[1]
Mu (μ) Opioid37.6[2]
Cytotoxicity and Apoptosis Induction

This compound induces dose-dependent cytotoxicity in various cancer cell lines, including the human breast adenocarcinoma cell lines MCF-7 and T47D.[3] The mechanism of cell death is primarily through the induction of apoptosis, as evidenced by positive staining in Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) and Annexin V assays.[2][3]

A crucial finding is that this compound triggers apoptosis through a novel, caspase-independent pathway.[2][3] This pathway is also independent of the tumor suppressor protein p53.[2] Further investigations have revealed that the apoptotic cascade initiated by this compound does not involve the release of cytochrome c from the mitochondria or significant changes in the mRNA expression levels of Bcl-2 family proteins.[2]

Calcium Mobilization

Activation of the σ2 receptor by agonists, including this compound, leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[4] This calcium is primarily released from intracellular stores within the endoplasmic reticulum.[4]

Signaling Pathway of this compound

The apoptotic signaling pathway initiated by this compound diverges from classical apoptosis mechanisms. The current understanding points towards a mechanism involving the disruption of cholesterol homeostasis and subsequent induction of endoplasmic reticulum (ER) stress.

CB64D_Signaling_Pathway CB64D This compound Sigma2R Sigma-2 Receptor (TMEM97) CB64D->Sigma2R binds to Cholesterol_Homeostasis Disruption of Cholesterol Homeostasis Sigma2R->Cholesterol_Homeostasis leads to Calcium_Release Ca²⁺ Release from ER Sigma2R->Calcium_Release triggers ER_Stress Endoplasmic Reticulum (ER) Stress Cholesterol_Homeostasis->ER_Stress induces Apoptosis Caspase-Independent Apoptosis ER_Stress->Apoptosis Calcium_Release->Apoptosis Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cell lines or tissues) Incubation Incubate membranes, radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]-(+)-pentazocine for σ1, [³H]-DTG for σ2) Radioligand_Prep->Incubation Compound_Prep This compound Serial Dilution Compound_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Scintillation Liquid Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Analysis Calculate Ki values using Cheng-Prusoff equation Scintillation->Analysis Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay LDH Measurement cluster_readout Data Acquisition & Analysis Cell_Seeding Seed cells (e.g., MCF-7, T47D) in a 96-well plate Treatment Treat cells with varying concentrations of this compound Cell_Seeding->Treatment Supernatant_Collection Collect supernatant containing LDH Treatment->Supernatant_Collection LDH_Reaction Add LDH reaction mixture (substrate, cofactor, dye) Supernatant_Collection->LDH_Reaction Incubation Incubate to allow color development LDH_Reaction->Incubation Absorbance_Reading Measure absorbance at 490 nm Incubation->Absorbance_Reading EC50_Calculation Calculate EC50 for cytotoxicity Absorbance_Reading->EC50_Calculation Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Staining cluster_analysis Flow Cytometry Analysis Cell_Treatment Treat cells with this compound Harvesting Harvest and wash cells Cell_Treatment->Harvesting Staining Stain with Annexin V-FITC and Propidium Iodide (PI) Harvesting->Staining Flow_Cytometry Analyze stained cells by flow cytometry Staining->Flow_Cytometry Quantification Quantify viable, apoptotic, and necrotic populations Flow_Cytometry->Quantification Calcium_Assay_Workflow cluster_prep Cell Preparation & Dye Loading cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Cell_Seeding Seed cells in a black-walled, clear-bottom 96-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Baseline_Reading Measure baseline fluorescence Dye_Loading->Baseline_Reading Compound_Addition Add this compound and measure fluorescence changes over time Baseline_Reading->Compound_Addition EC50_Calculation Calculate EC50 for calcium release Compound_Addition->EC50_Calculation

References

Pharmacological Profile of CB-64D: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-64D is a potent and selective sigma-2 (σ2) receptor agonist that has demonstrated significant potential in preclinical cancer research. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, mechanism of action, and the signaling pathways it modulates. Detailed experimental methodologies for key assays are provided to facilitate further research and development. All quantitative data are summarized in structured tables, and signaling and experimental workflows are visualized using diagrams.

Introduction

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in a variety of tumor cells, making it a promising target for cancer therapeutics.[1][2] this compound, a morphinan (B1239233) derivative, has emerged as a key pharmacological tool for studying σ2 receptor function due to its high affinity and selectivity.[3] This technical guide synthesizes the current knowledge on the pharmacological characteristics of this compound, with a focus on its pro-apoptotic effects in cancer cells.

Receptor Binding Profile

This compound exhibits a high affinity and selectivity for the σ2 receptor over the σ1 receptor. It also displays a notable affinity for the mu (µ) opioid receptor.[3] The binding affinities (Ki) are summarized in Table 1.

Table 1: Receptor Binding Affinities of this compound

ReceptorKi (nM)Source
Sigma-2 (σ2)16.5[3]
Sigma-1 (σ1)3063[3]
Mu (µ) Opioid37.6[3]

Mechanism of Action: Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines, including the human neuroblastoma cell line SK-N-SH and breast tumor cell lines.[4] A key characteristic of this compound-induced apoptosis is its independence from p53 and caspases, suggesting the activation of a novel apoptotic pathway.[5]

Role of Intracellular Calcium

A primary mechanism initiated by this compound is the modulation of intracellular calcium (Ca2+) levels. Activation of the σ2 receptor by this compound leads to a transient release of Ca2+ from the endoplasmic reticulum.[6] This Ca2+ mobilization is a critical upstream event in the apoptotic signaling cascade.

Signaling Pathways

The binding of this compound to the σ2 receptor (TMEM97) initiates a signaling cascade that culminates in caspase-independent apoptosis. While the complete pathway is still under investigation, key events have been identified.

This compound Initiated Calcium Mobilization

The following diagram illustrates the initial steps of this compound's action, leading to an increase in intracellular calcium.

G CB64D This compound Sigma2 σ2 Receptor (TMEM97) CB64D->Sigma2 Binds to ER Endoplasmic Reticulum Sigma2->ER Signals to Ca_release Ca²⁺ Release ER->Ca_release Cytosolic_Ca Increased Cytosolic Ca²⁺ Ca_release->Cytosolic_Ca

This compound binding to the σ2 receptor triggers calcium release from the endoplasmic reticulum.
Putative Caspase-Independent Apoptotic Pathway

Following the increase in cytosolic calcium, a caspase-independent apoptotic pathway is initiated. A likely downstream effector, based on general mechanisms of caspase-independent cell death, is the Apoptosis-Inducing Factor (AIF).[1][7] The proposed pathway is depicted below. It is important to note that the direct link between Ca2+ release and AIF translocation in the context of this compound has not been definitively established and represents a putative mechanism.

G cluster_0 Upstream Events cluster_1 Mitochondrial Events cluster_2 Nuclear Events Cytosolic_Ca Increased Cytosolic Ca²⁺ Mitochondrion Mitochondrion Cytosolic_Ca->Mitochondrion Putative Signal AIF_release AIF Release Mitochondrion->AIF_release Nucleus Nucleus AIF_release->Nucleus Translocation DNA_fragmentation DNA Fragmentation Nucleus->DNA_fragmentation Apoptosis Caspase-Independent Apoptosis DNA_fragmentation->Apoptosis

Proposed signaling pathway for this compound-induced caspase-independent apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Sigma Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for sigma receptors.

Objective: To determine the binding affinity (Ki) of this compound for σ1 and σ2 receptors.

Materials:

  • Radioligands: --INVALID-LINK---pentazocine (for σ1), [³H]DTG (for σ2)

  • Membrane preparations: Guinea pig brain membranes (for σ1), rat liver membranes (for σ2)

  • Assay buffer: 50 mM Tris-HCl, pH 8.0

  • Non-specific binding control: Haloperidol (B65202) (10 µM)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare membrane homogenates to a final protein concentration of approximately 300 µ g/well .

  • In a 96-well plate, incubate the membrane homogenate with the radioligand and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

  • For σ1 assays, use ~5 nM --INVALID-LINK---pentazocine. For σ2 assays, use ~5 nM [³H]DTG in the presence of 100 nM (+)-pentazocine to mask σ1 sites.

  • To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of haloperidol (10 µM).

  • Incubate the plates at 25°C for 120 minutes.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

G A Prepare Membrane Homogenates and Reagents B Incubate Membranes, Radioligand, and this compound A->B C Terminate Reaction by Filtration B->C D Wash Filters C->D E Measure Radioactivity D->E F Data Analysis (IC50 and Ki Calculation) E->F

Workflow for the sigma receptor binding assay.
Cytotoxicity Assay (LDH Release)

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Objective: To quantify the cytotoxic effect of this compound on cancer cells.

Materials:

  • Target cancer cell line (e.g., SK-N-SH)

  • 96-well culture plates

  • This compound stock solution

  • LDH cytotoxicity detection kit

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time period (e.g., 24-48 hours).

  • Include control wells: untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).

  • After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer the supernatant from each well to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.

Objective: To detect and quantify apoptosis induced by this compound.

Materials:

  • Target cancer cell line

  • This compound stock solution

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the cytotoxicity assay.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add Annexin V-fluorochrome and PI according to the kit manufacturer's protocol.

  • Incubate the cells at room temperature for 15 minutes in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each sample.

  • Analyze the stained cells by flow cytometry as soon as possible. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Intracellular Calcium Measurement (Fura-2 AM)

This ratiometric fluorescence imaging technique is used to measure changes in intracellular calcium concentration.

Objective: To measure the effect of this compound on intracellular Ca2+ levels.

Materials:

  • Target cell line cultured on coverslips

  • Fura-2 AM stock solution (in DMSO)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • Fluorescence imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS.

  • Wash the cells grown on coverslips once with HBSS.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

  • Obtain a baseline fluorescence ratio (F340/F380) before adding the compound.

  • Add this compound to the perfusion chamber and continuously record the fluorescence ratio to measure changes in intracellular Ca2+.

Pharmacokinetic and Pharmacodynamic Profile

To date, there is a lack of publicly available data on the specific pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and in vivo pharmacodynamic properties of this compound. As a morphinan derivative, it may share some metabolic pathways with other compounds in its class, which are primarily metabolized by cytochrome P450 enzymes and conjugation reactions.[8] However, without specific studies on this compound, its in vivo behavior remains to be elucidated. Further research, potentially utilizing radiolabeled this compound, is required to determine its biodistribution, metabolism, and clearance in vivo.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the σ2 receptor in cancer biology. Its ability to induce a novel, caspase-independent apoptotic pathway highlights the therapeutic potential of targeting the σ2 receptor. The detailed protocols provided in this guide are intended to support further research into the mechanism of action of this compound and the development of novel σ2 receptor-targeted therapies. Future studies should focus on elucidating the complete signaling cascade downstream of σ2 receptor activation and on characterizing the in vivo pharmacokinetic and pharmacodynamic profile of this promising compound.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of CB-64D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound CB-64D, with a focus on its potential therapeutic targets. This compound has been identified as a selective agonist for the sigma-2 (σ2) receptor, a promising target for various therapeutic interventions, particularly in oncology. This document outlines the binding affinity of this compound, its known cellular effects, and the experimental methodologies used for its characterization.

Core Therapeutic Target: Sigma-2 (σ2) Receptor

This compound is a potent agonist for the sigma-2 (σ2) receptor and also interacts with the sigma-1 (σ1) receptor, though with significantly lower affinity.[1][2] Its high selectivity for the σ2 receptor makes it a valuable tool for investigating the function of this receptor and a potential candidate for therapeutic development.[2] The σ2 receptor is implicated in various cellular processes and is overexpressed in numerous tumor cell lines, making it an attractive target for cancer therapy.

Key Cellular Effects:

  • Induction of Apoptosis: this compound has been shown to induce apoptosis in the SK-N-SH neuroblastoma cancer cell line.[1] This pro-apoptotic activity is a key indicator of its potential as an anti-cancer agent.

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound and its enantiomer, CB-64L, for sigma-1 and sigma-2 receptors has been quantified, highlighting the high selectivity of this compound for the sigma-2 receptor.[2]

CompoundSigma-1 (σ1) Receptor Ki (nM)Sigma-2 (σ2) Receptor Ki (nM)Selectivity (σ1 Ki / σ2 Ki)
This compound 306316.5185.6-fold for σ2
CB-64L 10.515414.7-fold for σ1

Data sourced from the European Journal of Pharmacology, 1995.[2]

In addition to its affinity for sigma receptors, this compound also exhibits high affinity for mu (μ) opioid receptors, with a reported Ki of 37.6 nM.[2] This off-target activity is an important consideration for its therapeutic development.

Experimental Protocols

The following outlines the general experimental methodology for determining the receptor binding affinity of compounds like this compound, as is standard in the field.

Receptor Binding Assays (General Protocol):

A standard in vitro radioligand binding assay is typically used to determine the binding affinity (Ki) of a compound for its target receptor.

  • Tissue/Cell Preparation: Membranes are prepared from cells or tissues known to express the target receptors (e.g., guinea pig brain for sigma receptors).

  • Radioligand Incubation: The prepared membranes are incubated with a specific radioligand for the target receptor (e.g., [3H]DTG for sigma receptors) and varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Unbound Ligand: The incubation mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification of Radioactivity: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations

Signaling Pathway of this compound

CB64D_Signaling CB64D This compound Sigma2R Sigma-2 Receptor CB64D->Sigma2R Binds to & Activates Apoptosis Apoptosis Sigma2R->Apoptosis Induces CancerCell Cancer Cell (e.g., SK-N-SH) Apoptosis->CancerCell Leads to Death of

Caption: Proposed mechanism of action of this compound in cancer cells.

Experimental Workflow for Receptor Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellMembranes Cell Membranes (with Sigma Receptors) Incubation Incubation CellMembranes->Incubation Radioligand Radioligand ([3H]DTG) Radioligand->Incubation CB64D_Compound This compound (Varying Concentrations) CB64D_Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis IC50 & Ki Determination Scintillation->DataAnalysis

Caption: General workflow for a radioligand receptor binding assay.

Selectivity Profile of this compound

Selectivity_Profile cluster_sigma2 High Affinity cluster_mu High Affinity cluster_sigma1 Low Affinity Sigma2 Sigma-2 Receptor (Ki = 16.5 nM) MuOpioid Mu Opioid Receptor (Ki = 37.6 nM) Sigma1 Sigma-1 Receptor (Ki = 3063 nM) CB64D This compound CB64D->Sigma2 Binds CB64D->MuOpioid Binds CB64D->Sigma1 Binds

Caption: Binding affinity profile of this compound for various receptors.

References

CB-64D: A Technical Guide to its Effects on Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a potent and highly selective agonist for the sigma-2 (σ2) receptor, a protein that is increasingly recognized as a promising target in cancer therapy due to its overexpression in a variety of tumor cell lines. Identified chemically as (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, this compound has garnered significant interest for its ability to induce a novel form of programmed cell death in cancer cells. This technical guide provides an in-depth overview of the known cellular effects of this compound, with a focus on its mechanism of action, impact on signaling pathways, and the experimental methodologies used to elucidate these effects.

Quantitative Data

The primary quantitative data available for this compound characterizes its binding affinity for sigma receptors. This data highlights its high selectivity for the sigma-2 receptor over the sigma-1 subtype.

LigandReceptor SubtypeBinding Affinity (Ki in nM)
This compound Sigma-2 (σ2)16.5
Sigma-1 (σ1)3063
Mu (μ) Opioid37.6

Mechanism of Action and Cellular Pathways

This compound exerts its cellular effects primarily through its interaction with the sigma-2 receptor, which has been identified as the transmembrane protein 97 (TMEM97). Activation of this receptor by this compound initiates a unique apoptotic signaling cascade that is notably independent of p53 and caspases, which are central players in classical apoptosis.

Caspase-Independent Apoptosis

A key feature of this compound-induced cell death is its independence from caspases, the primary executioner enzymes of conventional apoptosis. This was demonstrated in studies where caspase inhibitors failed to block the cytotoxic effects of sigma-2 receptor agonists. This suggests that this compound activates a novel, alternative pathway to programmed cell death, which could be particularly advantageous for treating cancers that have developed resistance to traditional apoptosis-inducing chemotherapeutics.

Mitochondrial Involvement

The available evidence points towards the mitochondria as a central player in the caspase-independent apoptosis induced by this compound. Treatment with sigma-2 receptor agonists has been shown to cause mitochondrial swelling, a sign of mitochondrial dysfunction. This is likely a result of mitochondrial outer membrane permeabilization (MOMP). However, unlike in classical apoptosis where MOMP leads to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO to activate caspases, the downstream effects in this pathway appear to be different. It is hypothesized that the cell death cascade is triggered by a progressive loss of mitochondrial respiratory function, particularly affecting Complex I and IV of the electron transport chain, rather than the release of cytotoxic proteins like Apoptosis-Inducing Factor (AIF) or Endonuclease G.

G CB64D This compound Sigma2R Sigma-2 Receptor (TMEM97) CB64D->Sigma2R Binds to and activates Mito Mitochondrion Sigma2R->Mito Signals to MOMP Mitochondrial Outer Membrane Permeabilization Mito->MOMP RespFail Loss of Respiratory Chain Function MOMP->RespFail Apoptosis Caspase-Independent Apoptosis RespFail->Apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound.

Sigma-2 Receptor Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity of a test compound (like this compound) for the sigma-2 receptor.

  • Membrane Preparation: Homogenize tissue or cells known to express sigma-2 receptors (e.g., liver or specific cancer cell lines) in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, combine the membrane preparation with a known concentration of a radiolabeled sigma-2 ligand (e.g., [³H]-DTG) and varying concentrations of the unlabeled test compound (this compound). To ensure specificity for the sigma-2 receptor, a masking compound that saturates sigma-1 receptors is often included.

  • Incubation: Incubate the mixture to allow the ligands to reach binding equilibrium with the receptors.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki (binding affinity) using the Cheng-Prusoff equation.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membrane Membrane Homogenate Incubate Incubate Membrane->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate TestCompound Test Compound (this compound) TestCompound->Incubate Filter Filter Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot Data Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Workflow for a competitive receptor binding assay.

Annexin V Apoptosis Assay

This assay is used to detect one of the early markers of apoptosis, the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.

  • Cell Treatment: Culture cancer cells (e.g., SK-N-SH or MCF-7) and treat them with this compound at various concentrations for a specified period. Include untreated cells as a negative control.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the medium.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in a binding buffer and add Annexin V conjugated to a fluorescent dye (e.g., FITC). A vital dye such as propidium (B1200493) iodide (PI) is also added to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

  • Incubation: Incubate the cells in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Treat Treat Cells with this compound Harvest Harvest Cells Treat->Harvest Wash Wash Cells Harvest->Wash Stain Stain with Annexin V and PI Wash->Stain Incubate Incubate Stain->Incubate Flow Flow Cytometry Analysis Incubate->Flow

Caption: Workflow for an Annexin V apoptosis assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

  • Cell Plating and Treatment: Plate cells in a multi-well plate and treat them with various concentrations of this compound. Include wells with untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate plate, mix the supernatant with an LDH reaction mixture containing a substrate and a tetrazolium salt. LDH in the supernatant will catalyze a reaction that leads to the formation of a colored formazan (B1609692) product.

  • Incubation: Incubate the reaction plate at room temperature, protected from light.

  • Measurement: Measure the absorbance of the formazan product using a plate reader at the appropriate wavelength.

  • Calculation: Calculate the percentage of cytotoxicity for each treatment condition relative to the spontaneous and maximum LDH release controls.

G cluster_0 Cell Culture cluster_1 Assay cluster_2 Analysis Treat Treat Cells with this compound IncubateCulture Incubate Treat->IncubateCulture Collect Collect Supernatant IncubateCulture->Collect React LDH Reaction Collect->React IncubateAssay Incubate React->IncubateAssay Measure Measure Absorbance IncubateAssay->Measure Calculate Calculate % Cytotoxicity Measure->Calculate

Caption: Workflow for an LDH cytotoxicity assay.

Conclusion

This compound is a valuable research tool for investigating the role of the sigma-2 receptor in cancer cell biology. Its ability to induce a caspase-independent form of apoptosis highlights a potentially novel therapeutic avenue for cancers that are resistant to conventional treatments. Further research is needed to fully elucidate the downstream signaling components of this pathway and to gather more extensive quantitative data on its efficacy in a broader range of cancer models. A deeper understanding of the molecular mechanisms initiated by this compound will be crucial for the development of sigma-2 receptor agonists as a new class of anti-cancer drugs.

Methodological & Application

Application Notes and Protocols for CB-64D in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a potent and selective agonist for the sigma-2 (σ2) receptor, identified as the transmembrane protein 97 (TMEM97).[1][2] This receptor is often overexpressed in proliferating tumor cells, making it a compelling target for cancer therapy.[1][2] this compound has been demonstrated to induce a unique form of caspase-independent apoptosis in various cancer cell lines, including those resistant to conventional chemotherapeutic agents.[3][4] Its mechanism of action involves the modulation of intracellular calcium signaling, highlighting its potential as a novel anti-cancer agent.[5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its cytotoxic and apoptotic effects.

Data Presentation

Table 1: Summary of this compound Activity

ParameterCell Line(s)Value/ObservationReference(s)
Mechanism of Action Breast Tumor Cell Lines (MCF-7, T47D)Induces caspase-independent apoptosis.[3][4]
Reported Concentration for Apoptosis Induction MCF-7, T47D100 µM for 48 hours.[4][6]
Key Signaling Event SK-N-SH Neuroblastoma CellsInduces a transient release of Ca2+ from the endoplasmic reticulum.[5]
Selectivity Not applicableHigh selectivity for sigma-2 over sigma-1 receptors.[7]

Note: Specific IC50 and EC50 values for this compound are not widely reported in publicly available literature. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.

Mandatory Visualization

G cluster_membrane cluster_er Endoplasmic Reticulum cluster_cytosol CB64D This compound Sigma2 Sigma-2 Receptor (TMEM97) CB64D->Sigma2 Binds PGRMC1 PGRMC1 Sigma2->PGRMC1 Complex Formation Ca_ER Ca2+ Store Sigma2->Ca_ER Stimulates Release Ca_Cytosol Increased Cytosolic Ca2+ Ca_ER->Ca_Cytosol Release Apoptosis_Induction Apoptosis Induction (Caspase-Independent) Ca_Cytosol->Apoptosis_Induction Triggers Cell_Death Cell Death Apoptosis_Induction->Cell_Death Leads to

Caption: Signaling pathway of this compound-induced apoptosis.

G cluster_assays Endpoint Assays start Start culture_cells Culture Cells to Optimal Confluency start->culture_cells prepare_cb64d Prepare this compound Working Solution culture_cells->prepare_cb64d treat_cells Treat Cells with this compound (and Controls) culture_cells->treat_cells prepare_cb64d->treat_cells incubate Incubate for Desired Time (e.g., 48h) treat_cells->incubate cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay analyze_data Data Analysis cytotoxicity_assay->analyze_data apoptosis_assay->analyze_data

Caption: Experimental workflow for assessing this compound effects.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.

  • In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of this compound powder.

  • Dissolve the powder in an appropriate volume of sterile DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock solution, dissolve the calculated mass in a volume of DMSO that yields this concentration.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[8]

Cell Culture and Treatment with this compound

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, T47D)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Cell culture flasks or plates

  • This compound stock solution (from Protocol 1)

Protocol:

  • Culture the desired cancer cell line in its recommended complete medium and conditions (e.g., 37°C, 5% CO2) until it reaches the desired confluency (typically 70-80%).

  • Prepare the working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to achieve a final concentration of 100 µM, dilute the 10 mM stock solution 1:100 in the medium.

  • For adherent cells, aspirate the old medium, wash the cells once with sterile PBS, and then add the medium containing the desired concentration of this compound.

  • For suspension cells, centrifuge the cells, aspirate the supernatant, and resuspend the cell pellet in the medium containing this compound.

  • Include appropriate controls:

    • Negative Control: Cells treated with fresh medium only.

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). A 48-hour incubation with 100 µM this compound has been shown to induce apoptosis in breast cancer cell lines.[4][6]

Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells treated with this compound (from Protocol 2) in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

  • Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • After incubation, carefully remove the medium from each well.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Materials:

  • Cells treated with this compound (from Protocol 2)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • After the desired incubation period with this compound, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.

  • Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

References

Application Notes and Protocols for CB-64D, a Selective Sigma-2 Receptor Ligand, for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not contain detailed in vivo study protocols specifically for CB-64D. The following application notes and protocols are based on the known in vitro characteristics of this compound and extrapolated from in vivo studies of other selective sigma-2 receptor ligands. Researchers should use this information as a guideline and must conduct dose-finding and toxicity studies to establish a safe and effective protocol for this compound in their specific animal models.

Introduction to this compound

This compound, with the full chemical name (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, is a potent and highly selective ligand for the sigma-2 (σ2) receptor. The sigma-2 receptor is overexpressed in a variety of tumor cell lines and is implicated in cell proliferation and cell death, making it a promising target for cancer diagnostics and therapeutics. This compound has been characterized in vitro, demonstrating high affinity for the sigma-2 receptor and significant selectivity over the sigma-1 (σ1) receptor. However, it also exhibits affinity for the mu (µ) opioid receptor, which should be considered in the interpretation of in vivo results.[1]

In Vitro Pharmacological Profile of this compound

The affinity of this compound for sigma and opioid receptors has been determined through radioligand binding assays. This data is crucial for understanding its target engagement and potential off-target effects.

Receptor SubtypeLigandKi (nM)Selectivity (σ1/σ2)Reference
Sigma-1 (σ1)This compound3063185-fold for σ2[1]
Sigma-2 (σ2)This compound16.5[1]
Mu (µ) OpioidThis compound37.6[1]

Putative Signaling Pathway of Sigma-2 Receptor Agonists

The precise signaling pathway of the sigma-2 receptor is still under investigation. However, activation by agonists is known to induce an increase in intracellular calcium concentration, leading to downstream signaling cascades that can result in apoptosis. The following diagram illustrates a potential signaling pathway.

sigma2_pathway Putative Sigma-2 Receptor Agonist Signaling Pathway CB64D This compound (Agonist) Sigma2R Sigma-2 Receptor (TMEM97) CB64D->Sigma2R Binds to Ca_influx Ca²⁺ Influx / Release from ER Sigma2R->Ca_influx Activates ROS Reactive Oxygen Species (ROS) Generation Ca_influx->ROS Mitochondria Mitochondrial Perturbation ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Putative signaling cascade initiated by a sigma-2 receptor agonist like this compound.

Hypothetical In Vivo Experimental Protocol

This protocol is a generalized procedure for evaluating the in vivo efficacy of a selective sigma-2 receptor agonist, such as this compound, in a tumor-bearing mouse model. It is imperative to conduct preliminary studies to determine the appropriate dosage, vehicle, and administration route for this compound.

Animal Model and Husbandry
  • Species: Mouse (e.g., BALB/c, C57BL/6, or athymic nude mice for xenografts)

  • Age: 6-8 weeks

  • Sex: Female (if using breast or ovarian cancer models) or male, consistently across all groups.

  • Housing: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provide ad libitum access to food and water. Acclimatize animals for at least one week before the start of the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Tumor Model
  • Cell Line: Select a cancer cell line known to express high levels of the sigma-2 receptor (e.g., pancreatic, breast, or lung cancer cell lines).

  • Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 106 cells in 100 µL of sterile PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm3), randomly assign mice to treatment and control groups.

Drug Preparation and Administration
  • This compound Formulation: The optimal vehicle for in vivo administration of this compound is not specified in the literature. A common vehicle for similar small molecules is a solution of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity. Prepare fresh on each day of dosing.

  • Dosage: Based on studies with other sigma-2 receptor ligands, a starting dose range of 10-50 mg/kg could be explored in a dose-escalation study to determine the maximum tolerated dose (MTD).

  • Administration Route: Intraperitoneal (i.p.) injection is a common route for preclinical in vivo studies. Intravenous (i.v.) or oral gavage may also be considered depending on the pharmacokinetic properties of the compound.

  • Dosing Schedule: A daily or every-other-day dosing schedule for a period of 2-4 weeks is a typical starting point for efficacy studies.

Experimental Workflow

The following diagram outlines a general workflow for an in vivo efficacy study.

experimental_workflow General In Vivo Efficacy Study Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization tumor_implantation Tumor Cell Implantation acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle Control randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., tumor size, time) monitoring->endpoint necropsy Necropsy and Tissue Collection endpoint->necropsy analysis Data Analysis (e.g., IHC, Western Blot) necropsy->analysis end End analysis->end

Caption: A logical workflow for conducting an in vivo efficacy study of a test compound.

Endpoint Analysis
  • Tumor Growth Inhibition: The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the vehicle control group.

  • Toxicity Assessment: Monitor animal health daily, including body weight, food and water intake, and any signs of distress. At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

  • Histopathology and Immunohistochemistry (IHC): At necropsy, collect tumors and major organs (liver, kidney, spleen, lungs, heart). Fix tissues in formalin and embed in paraffin (B1166041) for histological examination (H&E staining) to assess for any treatment-related toxicities. Perform IHC on tumor sections to analyze markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

  • Western Blot Analysis: Prepare protein lysates from a portion of the tumor tissue to quantify the expression of proteins involved in the sigma-2 receptor signaling pathway.

Quantitative Data from In Vivo Studies of Other Sigma-2 Receptor Ligands

The following table summarizes data from in vivo studies of other selective sigma-2 receptor ligands, which can provide a reference for designing studies with this compound.

LigandAnimal ModelDosageAdministration RouteKey FindingsReference
WC26 C57BL/6 mice with Panc-02 pancreatic tumor allografts50 or 100 mg/kg/day for 5 daysIntraperitoneal (i.p.)Significant tumor growth inhibition and increased survival. A single 2 mg dose induced apoptosis in up to 50% of tumor cells. Minimal toxicity observed.[2]
SV119 Not specifiedNot specifiedNot specifiedInduced apoptosis in pancreatic cancer cells in vitro and in vivo.[2]
Compound 1 Male CD-1® miceUp to 31.6 µmol/kgNot specifiedNo alteration of basal locomotor activity. Attenuated cocaine-induced hyperlocomotion by 66% at 31.6 µmol/kg.[3]
CME398 Male CD-1 mice0.23 to 23.2 mg/kgIntraperitoneal (i.p.)Dose-related inhibition of formalin-induced hind paw licking, suggesting analgesic effects.[4]

Conclusion

This compound is a valuable tool for studying the in vivo function of the sigma-2 receptor. While specific in vivo protocols for this compound are not yet published, the information provided here, based on its in vitro profile and data from similar compounds, offers a strong foundation for researchers to develop and validate their own robust in vivo experimental plans. Careful consideration of dose-response, pharmacokinetics, and potential toxicity will be critical for successful in vivo studies with this compound.

References

Application Notes and Protocols for CB-64D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a potent and selective sigma-2 (σ2) receptor agonist, also exhibiting lower affinity for the sigma-1 (σ1) receptor.[1] As a member of the morphinan (B1239233) class of compounds, it serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of sigma receptors. Notably, sigma-2 receptor agonists have been shown to induce apoptosis in various cancer cell lines, highlighting the potential of this compound as a research compound in oncology and neurobiology.[2] These application notes provide detailed guidelines for the proper handling, storage, and use of this compound in a laboratory setting.

Physicochemical Properties and Storage

Due to the absence of a publicly available Safety Data Sheet (SDS) or Certificate of Analysis (CofA) for this compound, the following recommendations are based on general laboratory best practices for morphinan-like compounds. Researchers should handle this compound with care, employing standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Storage Conditions:

ParameterRecommendation
Solid Form Store in a tightly sealed container at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. Protect from light and moisture.
Stock Solutions Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
In-Use Solutions Prepare fresh from stock solutions for each experiment. If short-term storage is necessary, keep at 2-8°C for no longer than 24 hours, protected from light.

Experimental Protocols

Preparation of Stock Solutions

The following protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • In a chemical fume hood, weigh the desired amount of this compound. For a 10 mM stock solution, this will be the molecular weight of this compound in mg per 100 µL of DMSO. Note: The exact molecular weight should be obtained from the supplier's documentation.

  • Carefully transfer the weighed this compound to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.

  • Store the aliquots at -20°C or -80°C.

In Vitro Cell Viability Assay (Example Protocol)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line using a colorimetric assay such as the MTT or XTT assay.

Materials:

  • Cancer cell line of interest (e.g., SK-N-SH neuroblastoma cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT or XTT reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. The final concentrations should typically range from nanomolar to micromolar, depending on the expected potency. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the MTT or XTT reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

  • If using MTT, add the solubilization buffer and incubate until the formazan (B1609692) crystals are fully dissolved.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum cluster_2 Mitochondrion CB64D This compound Sigma2R Sigma-2 Receptor CB64D->Sigma2R Agonist Binding ER_Stress ER Stress Sigma2R->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Mito_Dysfunction Mitochondrial Dysfunction UPR->Mito_Dysfunction Leads to Caspase_Activation Caspase Activation Mito_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

G start Start prep_stock Prepare this compound Stock Solution start->prep_stock treat_cells Treat Cells with This compound Dilutions prep_stock->treat_cells cell_culture Culture and Seed Cells cell_culture->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Analyze Data (IC50 determination) viability_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro testing of this compound.

References

Application Notes and Protocols for CB-64D in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a potent and highly selective agonist for the sigma-2 (σ2) receptor, also known as transmembrane protein 97 (TMEM97), with a Ki of 16.5 nM.[1] It exhibits a 185-fold selectivity for the σ2 receptor over the σ1 receptor.[2] The σ2 receptor is implicated in various cellular processes, including apoptosis, calcium signaling, and neuronal signaling, and is often overexpressed in proliferating tumor cells.[3][4][5] this compound has been shown to induce apoptosis in cancer cells, making it a compound of interest for oncological and neurological research.[3] These application notes provide an overview of the available data on this compound and protocols for its administration in mice for preclinical research.

Data Presentation

CompoundParameterValueSpecies/Cell LineReference
This compound Ki for σ2 Receptor16.5 nM-[1]
Ki for σ1 Receptor3063 nM-[1]
Selectivity (σ1/σ2)185-fold-[2]
UKH-1114 In vivo dosage10 mg/kg (intravenous)Mouse[6]

Signaling Pathway

The σ2 receptor (TMEM97) is involved in multiple signaling pathways. As a σ2 receptor agonist, this compound is expected to modulate these pathways. One of the key reported effects of σ2 receptor agonism is the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that can be activated by σ2 receptor agonists.

apoptosis_pathway CB64D This compound Sigma2R Sigma-2 Receptor (TMEM97) CB64D->Sigma2R binds & activates CellStress Cellular Stress Sigma2R->CellStress induces Mitochondrion Mitochondrion CellStress->Mitochondrion triggers release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 activates ProCasp9 Pro-caspase-9 ProCasp9->Casp9 Casp3 Caspase-3 Casp9->Casp3 activates ProCasp3 Pro-caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Simplified intrinsic apoptosis signaling pathway initiated by this compound.

Experimental Protocols

General Guidelines for Administration of a Novel Compound (this compound) in Mice

Due to the lack of established in vivo dosage for this compound, a dose-finding study is essential. The following protocol outlines a general procedure for preparing and administering a novel compound like this compound to mice.

1. Materials:

  • This compound compound

  • Sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80, depending on this compound's solubility)

  • Sterile syringes (1 ml) and needles (e.g., 25-27G for subcutaneous or intraperitoneal injection)

  • Animal scale

  • Appropriate mouse strain for the study

  • Personal Protective Equipment (PPE)

2. Preparation of Dosing Solution:

  • Determine the desired concentration range for the dose-finding study. Based on analogs, a starting range of 1-10 mg/kg could be considered.

  • Calculate the required amount of this compound and vehicle.

  • If using a solubilizing agent like DMSO, ensure the final concentration is well-tolerated by the animals (typically <5-10% of the total injection volume).

  • Prepare the dosing solution under sterile conditions. Ensure this compound is fully dissolved.

  • Store the solution as recommended by the manufacturer.

3. Animal Handling and Grouping:

  • Acclimatize mice to the facility for at least one week before the experiment.

  • Randomly assign mice to different dose groups, including a vehicle control group.

  • Weigh each mouse on the day of dosing to calculate the precise injection volume.

4. Administration Routes:

The choice of administration route depends on the experimental goals and the pharmacokinetic properties of the compound. Common routes for mice include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO).[7][8][9]

  • Intraperitoneal (IP) Injection:

    • Restrain the mouse securely.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.

    • Insert the needle at a 15-30 degree angle.

    • Aspirate to ensure no fluid is drawn back, then inject the calculated volume (typically up to 2-3 ml for an adult mouse).[7]

  • Subcutaneous (SC) Injection:

    • Gently lift the skin on the back of the neck or flank to form a tent.

    • Insert the needle into the base of the tented skin.

    • Aspirate briefly before injecting the solution (up to 2-3 ml, divided into multiple sites if necessary).[7]

  • Intravenous (IV) Injection (Tail Vein):

    • Warm the mouse's tail to dilate the veins.

    • Place the mouse in a restrainer.

    • Insert a small gauge needle (e.g., 27-30G) into one of the lateral tail veins.

    • Inject the solution slowly (volume typically < 0.2 ml).[7]

5. Post-Administration Monitoring:

  • Monitor the animals closely for any signs of toxicity or adverse effects immediately after injection and at regular intervals for at least 24-48 hours.

  • Record observations such as changes in weight, behavior, and physical appearance.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo study with this compound in mice.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis DoseFinding Dose-Finding Study Design SolutionPrep This compound Solution Preparation DoseFinding->SolutionPrep Administration This compound Administration (e.g., IP, SC, IV) SolutionPrep->Administration AnimalAcclimatization Animal Acclimatization AnimalGrouping Animal Grouping & Weighing AnimalAcclimatization->AnimalGrouping AnimalGrouping->Administration Monitoring Post-Administration Monitoring Administration->Monitoring DataCollection Data Collection (e.g., Tumor size, Behavior) Monitoring->DataCollection TissueCollection Tissue Collection & Analysis DataCollection->TissueCollection DataAnalysis Statistical Analysis TissueCollection->DataAnalysis

Caption: General experimental workflow for in vivo studies using this compound in mice.

Conclusion

While specific dosage and administration protocols for this compound in mice are not yet established in published literature, these application notes provide a framework for researchers to design and conduct in vivo studies. The high selectivity of this compound for the σ2 receptor makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. A thorough dose-finding study is a critical first step to ensure the safety and efficacy of this compound in any mouse model. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines when performing animal experiments.

References

Application Notes and Protocols for CB-64D: A Selective Sigma-2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a potent and highly selective agonist for the sigma-2 (σ2) receptor, which has been identified as the transmembrane protein 97 (TMEM97). The σ2 receptor is overexpressed in a variety of tumor cells, making it a promising target for cancer therapy. This compound has been demonstrated to induce a unique form of caspase-independent apoptosis in cancer cell lines, including the human neuroblastoma cell line SK-N-SH.[1] These application notes provide detailed protocols for studying the effects of this compound in vitro and in vivo.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to the σ2 receptor (TMEM97). This interaction is believed to trigger a signaling cascade that leads to a rapid and sustained increase in intracellular calcium levels, primarily through release from the endoplasmic reticulum.[2] This disruption of calcium homeostasis is a key event that initiates a caspase-independent apoptotic pathway, ultimately leading to cell death. While the complete downstream signaling pathway is still under investigation, it represents a novel mechanism for inducing apoptosis in cancer cells that may be resistant to traditional chemotherapy.

Diagram of the Proposed Signaling Pathway for this compound-Induced Apoptosis

CB64D_Signaling_Pathway cluster_cell Cancer Cell CB64D This compound Sigma2R Sigma-2 Receptor (TMEM97) CB64D->Sigma2R Binds to ER Endoplasmic Reticulum (ER) Sigma2R->ER Signals to Ca_release Ca²⁺ Release ER->Ca_release Induces Mitochondria Mitochondria Ca_release->Mitochondria Disrupts Homeostasis Apoptosis Caspase-Independent Apoptosis Mitochondria->Apoptosis Initiates

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The following table summarizes the known binding affinities and cytotoxic concentrations of this compound. Note that the EC50 values are for breast cancer cell lines, and the IC50 for SK-N-SH cells should be determined experimentally using the protocol provided below.

ParameterReceptor/Cell LineValueReference
Ki (Binding Affinity)Sigma-2 Receptor16.5 nMMedChemExpress
Ki (Binding Affinity)Sigma-1 Receptor3063 nMMedChemExpress
EC50 (Cytotoxicity)MCF-7 (Breast Cancer)~50 µM(Crawford & Bowen, 2002)
EC50 (Cytotoxicity)T47D (Breast Cancer)~50 µM(Crawford & Bowen, 2002)
EC50 (Cytotoxicity)SKBr3 (Breast Cancer)~50 µM(Crawford & Bowen, 2002)
EC50 (Cytotoxicity)MCF-7/Adr- (Resistant Breast Cancer)~50 µM(Crawford & Bowen, 2002)
IC50 (Cytotoxicity) SK-N-SH (Neuroblastoma) To be determined

Experimental Protocols

In Vitro Cytotoxicity Assay: Determining the IC50 of this compound in SK-N-SH Cells

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in the SK-N-SH human neuroblastoma cell line using a standard MTT or similar cell viability assay.

Materials:

  • SK-N-SH cells (ATCC® HTB-11™)

  • Complete growth medium (e.g., MEM with 10% FBS)

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well plates

  • MTT reagent (or similar cell viability assay kit)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Culture SK-N-SH cells in complete growth medium.

    • Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism).

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_workflow IC50 Determination Workflow Seed_Cells Seed SK-N-SH cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with this compound or vehicle control Incubate_24h->Treat_Cells Prepare_CB64D Prepare serial dilutions of this compound Prepare_CB64D->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h MTT_Assay Perform MTT assay Incubate_48_72h->MTT_Assay Read_Absorbance Read absorbance MTT_Assay->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for determining the IC50 of this compound.

In Vitro Apoptosis Assay: Annexin V/Propidium Iodide Staining

This protocol describes how to detect and quantify apoptosis in SK-N-SH cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • SK-N-SH cells

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed SK-N-SH cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at a concentration around the predetermined IC50 value and a vehicle control for 24-48 hours.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to differentiate between:

      • Live cells (Annexin V-, PI-)

      • Early apoptotic cells (Annexin V+, PI-)

      • Late apoptotic/necrotic cells (Annexin V+, PI+)

      • Necrotic cells (Annexin V-, PI+)

Logical Relationship of Cell Populations in Apoptosis Assay

Apoptosis_Populations cluster_quadrants Flow Cytometry Quadrants cluster_legend Cell States Q1 Q1: Necrotic (Annexin V-, PI+) Q2 Q2: Late Apoptotic/Necrotic (Annexin V+, PI+) Q3 Q3: Live (Annexin V-, PI-) Q4 Q4: Early Apoptotic (Annexin V+, PI-) Live Live Cells Early_Apoptosis Early Apoptosis Live->Early_Apoptosis Apoptotic Stimulus Late_Apoptosis Late Apoptosis Early_Apoptosis->Late_Apoptosis Membrane Permeabilization Necrosis Necrosis Late_Apoptosis->Necrosis

Caption: Relationship between cell states in an Annexin V/PI assay.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous SK-N-SH xenograft mouse model. Note: A pilot study is recommended to determine the optimal dose and treatment schedule for this compound.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old

  • SK-N-SH cells

  • Matrigel (optional)

  • This compound

  • Vehicle solution (e.g., saline with 5% DMSO and 10% Solutol)

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation:

    • Harvest SK-N-SH cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5 x 10⁷ cells/mL.

    • (Optional) Mix the cell suspension 1:1 with Matrigel.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Administration:

    • Prepare the this compound formulation in the vehicle solution.

    • Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection). The dosage and frequency will need to be determined in a pilot study (a starting point could be 10-50 mg/kg, administered daily or every other day).

    • Administer the vehicle solution to the control group using the same schedule and route.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight of the mice throughout the study.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of toxicity are observed.

    • At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the control group.

Experimental Workflow for In Vivo Xenograft Study

InVivo_Workflow cluster_workflow In Vivo Xenograft Workflow Implant_Cells Implant SK-N-SH cells into mice Monitor_Tumor_Growth Monitor tumor growth Implant_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize mice into treatment groups Monitor_Tumor_Growth->Randomize_Mice Administer_CB64D Administer this compound or vehicle Randomize_Mice->Administer_CB64D Monitor_Efficacy_Toxicity Monitor tumor volume and body weight Administer_CB64D->Monitor_Efficacy_Toxicity Endpoint Reach study endpoint Monitor_Efficacy_Toxicity->Endpoint Analyze_Data Analyze tumor growth inhibition Endpoint->Analyze_Data

Caption: Workflow for an in vivo xenograft study with this compound.

References

techniques for labeling CB-64D for imaging

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "CB-64D" did not yield specific results for a cannabinoid receptor with this designation. It is highly probable that this is a typographical error and the intended target is the Cannabinoid Receptor Type 2 (CB2R or CB2) , a key protein in the endocannabinoid system.[1][2] The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed in immune cells, and its upregulation in various pathological conditions, including neuroinflammation, pain, and cancer, makes it an attractive target for diagnostic imaging and therapeutic development.[3][4][5][6]

These application notes provide detailed protocols and data for the two primary techniques used for labeling and imaging the CB2 receptor: radiolabeling for in vivo imaging with Positron Emission Tomography (PET) and fluorescent labeling for in vitro and ex vivo cellular imaging.

Techniques for Labeling the CB2 Receptor

The visualization of CB2 receptors is primarily achieved through two distinct methodologies:

  • Radiolabeling for Nuclear Imaging (PET/SPECT): This in vivo technique involves labeling a high-affinity CB2 receptor ligand with a positron-emitting (e.g., Carbon-11, Fluorine-18) or single-photon-emitting radionuclide.[3][7] PET imaging allows for the non-invasive, quantitative assessment of CB2 receptor density and distribution in living subjects, which is crucial for studying disease progression and the pharmacodynamics of novel drugs.[3][4]

  • Fluorescent Labeling for Cellular Imaging: This approach uses ligands conjugated to fluorophores to visualize CB2 receptors at the cellular and subcellular level using techniques like confocal microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET).[5][8][9][10] Fluorescent probes are invaluable tools for understanding receptor trafficking, ligand binding kinetics, and expression patterns in cultured cells and tissue samples.[8][9][11]

Quantitative Data for CB2 Receptor Ligands

The selection of an appropriate ligand is critical for successful imaging. Key parameters include high binding affinity (low Ki or KD value) and high selectivity for CB2R over the CB1R to avoid psychoactive side effects and off-target binding.[12] The following table summarizes quantitative data for several published CB2R ligands.

LigandTypeImaging ModalityBinding Affinity (Ki or KD)Selectivity (CB1/CB2)Reference
[¹¹C]A-836339 AgonistPETKi = 0.64 nM>400-fold[13]
[¹¹C]RS-016 AgonistPETKi = 0.7 nMN/A[3]
[¹⁸F]LU14 AgonistPETHigh AffinityN/A[7][14]
[¹⁸F]JHU94620-d8 AgonistPETKD in low nM range>950-fold[15]
[¹⁸F]RM365 AgonistPETKi = 2.1 nM>300-fold[16]
NMP6 N/AConfocal Microscopy, Flow CytometryKi = 387 nMSelective for CB2[5]
Cy5-containing (18) Inverse AgonistConfocal MicroscopyKi = 41.8 nM131-fold[8]

Experimental Protocols

Protocol 1: Radiolabeling of a CB2R Ligand with Fluorine-18 for PET Imaging

This protocol provides a generalized workflow for the synthesis of an ¹⁸F-labeled CB2R PET radiotracer, such as [¹⁸F]LU14, starting from a precursor molecule.[14] The process involves a nucleophilic substitution reaction to incorporate the ¹⁸F radionuclide, followed by purification.

Materials:

  • Mesylate or tosylate precursor of the CB2R ligand

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Water for injection

  • Ethanol (B145695), USP

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radiation detector

Methodology:

  • [¹⁸F]Fluoride Activation: a. Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. b. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K222 and K₂CO₃ in ACN/water. c. Azeotropically dry the mixture by heating under a stream of nitrogen to remove water, forming the reactive [¹⁸F]F⁻/K⁺/K222 complex.

  • Radiolabeling Reaction: a. Dissolve the ligand precursor (e.g., 1-2 mg) in anhydrous ACN. b. Add the precursor solution to the dried [¹⁸F]F⁻/K⁺/K222 complex. c. Seal the reaction vessel and heat at 80-120°C for 10-20 minutes.

  • Purification: a. After cooling, quench the reaction with water. b. Inject the crude reaction mixture onto the semi-preparative HPLC system. c. Collect the fraction corresponding to the ¹⁸F-labeled product, identified by its retention time and the radiation detector signal.

  • Formulation: a. Dilute the collected HPLC fraction with water and trap the product on a C18 SPE cartridge. b. Wash the cartridge with water to remove residual HPLC solvents. c. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.

  • Quality Control: a. Determine radiochemical purity and specific activity using analytical HPLC. b. Perform tests for sterility, pyrogenicity, and residual solvents as required for in vivo use.

G Workflow for ¹⁸F-Labeling of a CB2R PET Ligand cluster_0 Step 1: [¹⁸F]Fluoride Activation cluster_1 Step 2: Radiolabeling cluster_2 Step 3: Purification & Formulation cluster_3 Step 4: Quality Control a Trap [¹⁸F]Fluoride on Anion Exchange Cartridge b Elute with K222/K₂CO₃ a->b c Azeotropic Drying b->c d Add Precursor in ACN c->d e Heat Reaction Vessel (80-120°C, 10-20 min) d->e f HPLC Purification e->f g SPE Formulation f->g h Analytical HPLC g->h i Sterility & Endotoxin Testing h->i j [¹⁸F]Radioligand i->j Final Product for Injection

Workflow for ¹⁸F-Labeling of a CB2R PET Ligand
Protocol 2: Fluorescent Labeling of CB2R in Live Cells for Confocal Microscopy

This protocol describes the staining of live cells expressing CB2 receptors with a fluorescent probe for visualization. This method is suitable for studying receptor localization and can be adapted for flow cytometry.[5][10]

Materials:

  • Cells expressing CB2 receptors (e.g., HEK-293 cells transfected with hCB2R, or immune cells like macrophages)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescent CB2R probe (e.g., NMP6)

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Confocal microscope

Methodology:

  • Cell Preparation: a. Plate cells on glass-bottom dishes or coverslips suitable for microscopy. b. Culture cells until they reach the desired confluency (typically 50-70%).

  • Labeling: a. Prepare a working solution of the fluorescent CB2R probe in culture medium or PBS. The optimal concentration should be determined empirically but is often in the nanomolar to low micromolar range (e.g., 1 µM).[8] b. Aspirate the culture medium from the cells and wash once with warm PBS. c. Add the fluorescent probe solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: a. Remove the labeling solution. b. Wash the cells 2-3 times with warm PBS to remove unbound probe and reduce background fluorescence.

  • Counterstaining (Optional): a. If desired, incubate cells with a nuclear stain like Hoechst 33342 (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature. b. Wash once more with PBS.

  • Imaging: a. Add fresh warm PBS or imaging buffer to the cells. b. Immediately visualize the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore and nuclear stain. c. For specificity control, pre-incubate cells with a non-fluorescent CB2R antagonist before adding the fluorescent probe to demonstrate competitive binding and signal reduction.

G Workflow for Fluorescent Labeling of CB2R in Live Cells cluster_specificity Specificity Control start Start prep Plate and Culture CB2R-Expressing Cells start->prep wash1 Wash with PBS prep->wash1 label Incubate with Fluorescent CB2R Probe (37°C, 30-60 min) wash1->label wash2 Wash 2-3x with PBS to Remove Unbound Probe label->wash2 counterstain Optional: Nuclear Counterstain (e.g., Hoechst) wash2->counterstain wash3 Final Wash counterstain->wash3 image Live-Cell Imaging (Confocal Microscopy) wash3->image end End image->end block Pre-incubate with non-fluorescent CB2R antagonist block->label

Workflow for Fluorescent Labeling of CB2R in Live Cells

CB2 Receptor-Ligand Interaction

The fundamental principle of imaging the CB2 receptor is the specific binding of a labeled ligand (radiolabeled or fluorescent) to the receptor on the cell surface. CB2 receptors, like other GPCRs, are transmembrane proteins.[1] Upon binding, the labeled ligand allows for the visualization and quantification of the receptor population. This interaction is the basis for all subsequent data acquisition, whether it is detecting gamma rays from a PET tracer in the brain or photons from a fluorescent probe on an immune cell.

G Principle of CB2R Imaging via Labeled Ligand cluster_cell Cell Membrane CB2 CB2 Receptor Signal Detectable Signal (PET or Fluorescence) CB2->Signal Enables Detection Ligand Labeled Ligand Ligand->CB2 Specific Binding

Principle of CB2R Imaging via Labeled Ligand

References

Application of CB-64D in Neuroscience Research: Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals that CB-64D, a potent and selective inhibitor of the ATPase family AAA domain-containing 2 (ATAD2) protein, is primarily investigated as a therapeutic agent in the context of oncology. At present, there is no established body of research supporting the use of this compound as a tool for general neuroscience research outside of neuro-oncology.

The primary molecular target of this compound, ATAD2, is a protein that has been identified as a key player in cancer progression. It functions as an epigenetic regulator and is overexpressed in a variety of cancers, where it contributes to tumor growth and survival. Consequently, the development of ATAD2 inhibitors, such as this compound, has been focused on their potential as anti-cancer therapeutics.

While research has explored the role of ATAD2 in certain brain cancers, such as glioma, this application remains within the domain of oncology. Studies have shown that ATAD2 is highly expressed in glioblastoma, the most aggressive form of brain cancer, and that its inhibition can suppress tumor cell proliferation and growth. A related protein, ATAD2B, has been observed to be expressed during neuronal differentiation and in brain tumors like glioblastoma and oligodendroglioma. However, this research does not extend to the function of ATAD2 in healthy, mature neurons or its modulation by inhibitors for non-cancer-related neuroscience research.

The current body of scientific evidence does not support the creation of detailed application notes and protocols for the use of this compound in general neuroscience research. The compound and its target, ATAD2, are subjects of active investigation in cancer biology, including brain cancers. For researchers, scientists, and drug development professionals in the field of neuroscience, it is important to note that the tools and methodologies for studying this compound are currently confined to oncology-specific applications. There is a lack of published data on its effects on neuronal signaling, plasticity, or other fundamental neurobiological processes. Therefore, quantitative data for comparative tables, established experimental protocols for neuronal studies, and known signaling pathways in neurons for visualization are not available at this time. Future research may uncover roles for ATAD2 in the nervous system beyond cancer, which would then open avenues for the application of inhibitors like this compound in neuroscience.

Application Notes and Protocols for E64d in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E64d is a cell-permeable, irreversible inhibitor of cysteine proteases, with notable inhibitory activity against cathepsin B and L. In the context of neurodegenerative diseases, particularly Alzheimer's disease, E64d has emerged as a valuable research tool. Its mechanism of action centers on the inhibition of cathepsin B, an enzyme implicated in the amyloidogenic processing of amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides. By reducing the formation of neurotoxic Aβ species, E64d has demonstrated potential neuroprotective effects in preclinical models.

These application notes provide a comprehensive overview of the use of E64d for studying neurodegenerative diseases, including its mechanism of action, quantitative data from key studies, and detailed protocols for in vitro and in vivo experiments.

Mechanism of Action

E64d exerts its primary effect by irreversibly binding to the active site of cysteine proteases like cathepsin B. In the context of Alzheimer's disease, cathepsin B can act as a β-secretase, cleaving APP to generate the N-terminus of the Aβ peptide. By inhibiting cathepsin B, E64d effectively reduces the production of Aβ peptides, which are central to the pathology of Alzheimer's disease. Furthermore, the inhibition of the amyloidogenic pathway can lead to an increase in the α-secretase pathway, resulting in the production of the neuroprotective soluble amyloid precursor protein-alpha (sAPPα).[1]

Quantitative Data

The following tables summarize the quantitative effects of E64d administration in preclinical models of Alzheimer's disease.

Table 1: Dose-Dependent Effect of Oral E64d on Aβ Levels in Guinea Pig Brain, CSF, and Plasma [2]

E64d Dose (mg/kg/day)Brain Aβ40 Reduction (%)Brain Aβ42 Reduction (%)CSF Aβ40 Reduction (%)CSF Aβ42 Reduction (%)Plasma Aβ40 Reduction (%)Plasma Aβ42 Reduction (%)
~1>50>50>50>50>50>50
10~90~90~90~90~90~90

Table 2: Effect of Oral E64d on Cathepsin B and BACE1 Activity in Guinea Pig Brain [2]

E64d Dose (mg/kg/day)Brain Cathepsin B Activity Reduction (%)Brain BACE1 Activity Increase (%)
10~91~20

Table 3: Effect of Oral E64d on Aβ and Memory in Transgenic AD Mice [3][4]

Treatment GroupBrain Aβ40 Reduction (%)Brain Aβ42 Reduction (%)Improvement in Memory Deficits
E64d-treatedSignificantSignificantYes

Signaling Pathway

The following diagram illustrates the effect of E64d on the processing of Amyloid Precursor Protein (APP).

E64d_APP_Pathway cluster_0 Amyloidogenic Pathway cluster_1 Non-Amyloidogenic Pathway APP APP beta_secretase β-Secretase (BACE1, Cathepsin B) APP->beta_secretase Cleavage gamma_secretase γ-Secretase beta_secretase->gamma_secretase C-terminal fragment Abeta Aβ Peptides (Neurotoxic) gamma_secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques APP2 APP alpha_secretase α-Secretase APP2->alpha_secretase Cleavage sAPPalpha sAPPα (Neuroprotective) alpha_secretase->sAPPalpha E64d E64d E64d->beta_secretase Inhibits Cathepsin B

Caption: E64d inhibits Cathepsin B, reducing the amyloidogenic processing of APP.

Experimental Protocols

In Vitro Cathepsin B Inhibition Assay

This protocol is for determining the inhibitory activity of E64d on cathepsin B in a cell-free system.

Materials:

  • Recombinant human cathepsin B

  • Cathepsin B substrate (e.g., Z-RR-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • E64d stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a working solution of recombinant cathepsin B in assay buffer.

  • Prepare serial dilutions of E64d in assay buffer.

  • In a 96-well plate, add the cathepsin B solution to each well.

  • Add the E64d dilutions or vehicle (DMSO) to the respective wells.

  • Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

  • Add the cathepsin B substrate to all wells to initiate the reaction.

  • Immediately measure the fluorescence (e.g., Ex/Em = 380/460 nm) in kinetic mode for a set period (e.g., 30 minutes) at 37°C.

  • Calculate the rate of reaction for each concentration of E64d.

  • Determine the IC50 value of E64d by plotting the reaction rates against the inhibitor concentrations.

In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease

This protocol describes the oral administration of E64d to transgenic mice expressing human APP to assess its effects on Aβ pathology and cognitive function.

Materials:

  • Transgenic AD mouse model (e.g., APP/PS1)

  • E64d

  • Vehicle for oral administration (e.g., water, food chow)

  • Morris Water Maze apparatus

  • Brain homogenization buffer

  • Aβ ELISA kits

  • Histology reagents

Experimental Workflow:

E64d_In_Vivo_Workflow start Start treatment Chronic E64d Administration (e.g., in chow or by gavage) start->treatment behavioral Behavioral Testing (Morris Water Maze) treatment->behavioral euthanasia Euthanasia and Brain Collection behavioral->euthanasia biochemical Biochemical Analysis (Aβ ELISA) euthanasia->biochemical histological Histological Analysis (Plaque Staining) euthanasia->histological end End biochemical->end histological->end

Caption: Workflow for in vivo evaluation of E64d in an AD mouse model.

Procedure:

  • Animal Dosing:

    • Acclimate transgenic AD mice to the housing conditions.

    • Prepare E64d-formulated chow or a solution for oral gavage at the desired dose (e.g., 10 mg/kg/day).

    • Administer E64d or vehicle to the respective groups of mice daily for a specified duration (e.g., 3 months).

  • Morris Water Maze Test: [5][6][7][8][9]

    • Apparatus: A circular pool (1.5 m diameter) filled with opaque water, with a hidden escape platform.

    • Acquisition Phase (e.g., 5 days):

      • Place the mouse into the water at one of four starting positions.

      • Allow the mouse to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60 seconds), guide it to the platform.

      • Record the escape latency (time to find the platform) and path length using a video tracking system.

      • Perform multiple trials per day for each mouse.

    • Probe Trial (e.g., Day 6):

      • Remove the escape platform.

      • Place the mouse in the pool and allow it to swim for a set time (e.g., 60 seconds).

      • Record the time spent in the target quadrant (where the platform was located).

  • Brain Tissue Analysis:

    • Following the final behavioral test, euthanize the mice and collect the brains.

    • For biochemical analysis, homogenize one hemisphere of the brain and measure Aβ40 and Aβ42 levels using specific ELISA kits.

    • For histological analysis, fix the other hemisphere, section the brain, and perform immunohistochemistry to visualize amyloid plaques.

Conclusion

E64d is a potent and specific tool for investigating the role of cathepsin B in neurodegenerative diseases. Its ability to reduce Aβ production and improve cognitive deficits in animal models makes it an important compound for target validation and preclinical drug development efforts in the field of Alzheimer's disease research. The protocols provided here offer a framework for utilizing E64d to further elucidate the mechanisms of neurodegeneration and to evaluate novel therapeutic strategies.

References

Troubleshooting & Optimization

overcoming CB-64D solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sigma-2 receptor agonist, CB-64D.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

Q1: this compound powder is difficult to dissolve. What is the recommended solvent?

A1: this compound is a hydrophobic compound and is expected to have low solubility in aqueous solutions. While specific quantitative data for this compound solubility is limited, the recommended starting solvent is dimethyl sulfoxide (B87167) (DMSO). For many poorly soluble compounds used in biological assays, DMSO is an effective solvent.

Q2: I'm still having trouble dissolving this compound in DMSO. What should I do?

A2: If you are experiencing solubility issues with 100% DMSO, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution to 37°C with gentle agitation. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a sonicator bath for short intervals to aid in dissolution.

  • Co-solvents: A mixture of solvents can be more effective than a single solvent. A 1:1 mixture of DMSO and ethanol (B145695) has been shown to be effective for other poorly soluble compounds. You can also try varying the ratios to find the optimal mixture for your desired concentration.

Q3: What is the maximum concentration of this compound I can achieve in DMSO or other solvents?

A3: The maximum solubility of this compound has not been definitively published. However, based on data for similar compounds, a stock solution of at least 10 mM in DMSO should be achievable. For co-solvent systems, higher concentrations may be possible. It is recommended to determine the solubility empirically for your specific experimental needs.

Q4: I've dissolved this compound, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A4: Precipitation upon dilution into aqueous buffers is a common problem with hydrophobic compounds. Here are some strategies to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent toxicity and precipitation.

  • Pluronic F-68: This non-ionic surfactant can help to maintain the solubility of hydrophobic compounds in aqueous solutions. Prepare a 10% stock solution of Pluronic F-68 in water and add it to your final working solution to a final concentration of 0.01-0.1%.

  • Serum in Media: The presence of serum in your cell culture media can also help to keep the compound in solution.

  • Vortexing during Dilution: When preparing your working solution, add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion.

Q5: How should I store the this compound powder and stock solutions?

A5:

  • Powder: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Quantitative Data Summary

The following table summarizes the expected solubility of this compound based on available data for similar compounds and general principles for dissolving hydrophobic molecules. Researchers should empirically determine the optimal conditions for their specific requirements.

Solvent/SystemExpected SolubilityNotes
WaterInsoluble
100% DMSO≥ 10 mMGentle warming and sonication may be required.
100% EthanolExpected to be soluble, but potentially less than DMSO.May be used as a co-solvent.
DMSO:Ethanol (1:1)Potentially > 10 mMCo-solvent systems can significantly improve solubility.
Aqueous Buffers (e.g., PBS, Cell Culture Media)Insoluble at high concentrations.Final DMSO concentration should be kept low (<0.5%). The use of surfactants or serum is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Vortex mixer

  • Sonicator bath (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: ~389.5 g/mol ).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.

  • If solubility is still an issue, sonicate the tube in a water bath for 5-10 minutes.

  • Once the this compound is completely dissolved, aliquot the stock solution into single-use volumes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay using this compound

Objective: To determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 10 mM this compound stock solution in DMSO

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium. Ensure the final DMSO concentration in the highest concentration well does not exceed 0.5%. Prepare a vehicle control containing the same final concentration of DMSO.

  • Cell Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the results to determine the EC₅₀ value of this compound.

Visualizations

Sigma-2 Receptor-Mediated Apoptosis Pathway

This compound is known to induce apoptosis through a novel p53- and caspase-independent pathway.[1][2] The following diagram illustrates the proposed signaling cascade.

sigma2_apoptosis CB64D This compound Sigma2R Sigma-2 Receptor CB64D->Sigma2R Binds to Mito Mitochondrion Sigma2R->Mito Signals to AIF AIF Mito->AIF Releases EndoG Endonuclease G Mito->EndoG Releases Nucleus Nucleus AIF->Nucleus EndoG->Nucleus DNA_frag DNA Fragmentation & Chromatin Condensation Nucleus->DNA_frag Leads to Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: Proposed caspase-independent apoptosis pathway induced by this compound.

Experimental Workflow: Overcoming this compound Solubility Issues

This workflow provides a logical progression for troubleshooting solubility problems with this compound.

solubility_workflow start Start: Dissolve this compound dmso Use 100% DMSO start->dmso precipitate_check Precipitation in Aqueous Solution? dmso->precipitate_check warm_sonicate Gentle Warming (37°C) &/or Sonication precipitate_check->warm_sonicate Yes surfactant Add Surfactant (e.g., Pluronic F-68) precipitate_check->surfactant Yes, persistent success Success: Proceed with Experiment precipitate_check->success No warm_sonicate->precipitate_check co_solvent Use Co-solvent (e.g., DMSO:Ethanol 1:1) warm_sonicate->co_solvent If still issues co_solvent->precipitate_check fail Still Issues: Consider Formulation Strategies co_solvent->fail If still issues surfactant->success surfactant->fail If still issues

References

troubleshooting off-target effects of CB-64D

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CB-64D

Welcome to the technical support center for this compound. This resource is designed to help you troubleshoot potential off-target effects and other common issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in cell proliferation that is more significant than expected based on the known role of the target pathway. Could this be an off-target effect of this compound?

A1: Yes, a significant, unexpected decrease in cell proliferation could be an off-target effect. This compound is designed to be a highly specific modulator of its intended target. However, at higher concentrations or in certain cell lines, off-target effects can occur. We recommend performing a dose-response experiment to determine if the anti-proliferative effect is dose-dependent and correlates with the inhibition of the primary target.

Additionally, consider performing a cell cycle analysis to determine if this compound is causing arrest at a specific phase of the cell cycle. This can provide clues as to which alternative pathways might be affected.

Q2: Our results show unexpected changes in the expression of genes unrelated to the primary signaling pathway. How can we confirm if this is a direct off-target effect of this compound?

A2: To determine if the observed changes in gene expression are a direct off-target effect, we recommend the following workflow:

  • Dose-Response Analysis: Correlate the changes in gene expression with the concentration of this compound.

  • Time-Course Experiment: Analyze the kinetics of the gene expression changes. Direct effects are typically observed at earlier time points.

  • Rescue Experiment: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing the intended target or using a downstream activator.

  • RNA-Sequencing: For a global view of gene expression changes, RNA-sequencing can help identify affected pathways.

The following diagram illustrates a recommended experimental workflow for investigating suspected off-target effects.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Confirmation & Initial Investigation cluster_2 Phase 3: Off-Target Identification cluster_3 Phase 4: Validation & Mitigation A Unexpected Phenotype Observed (e.g., decreased proliferation, altered gene expression) B Dose-Response Curve (Cell Viability Assay) A->B C Target Engagement Assay (e.g., Western Blot for p-Target) A->C D Control Experiments (Vehicle, Negative Control Compound) A->D E Broad-Spectrum Kinase Panel B->E If phenotype is dose-dependent F RNA-Sequencing C->F If target is engaged at concentrations causing phenotype G Proteomics Analysis D->G H Validate Hits with Secondary Assays E->H F->H G->H I CRISPR/siRNA Knockdown of Suspected Off-Target H->I J Synthesize Analogs of this compound with Improved Specificity H->J

Caption: Troubleshooting workflow for this compound off-target effects.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of this compound.

Table 1: In Vitro Potency of this compound

Cell LineTarget IC50 (nM)Cell Proliferation GI50 (nM)
Cell Line A5.215.8
Cell Line B8.122.4
Cell Line C3.510.2

Table 2: Kinase Selectivity Profile of this compound

Kinase% Inhibition at 1 µM
Target Kinase98%
Off-Target Kinase 145%
Off-Target Kinase 232%
Off-Target Kinase 315%

Experimental Protocols

Western Blotting for Target Engagement

  • Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the phosphorylated target, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total target protein as a loading control.

Signaling Pathways

The following diagram illustrates the intended signaling pathway of this compound and a potential off-target pathway.

G cluster_0 Intended Pathway cluster_1 Potential Off-Target Pathway A This compound B Target Protein A->B Inhibition E Off-Target Protein A->E Off-target Inhibition C Downstream Effector 1 B->C Activation D Desired Cellular Response C->D F Downstream Effector 2 E->F Activation G Undesired Cellular Response (e.g., Toxicity) F->G

Caption: Intended and potential off-target pathways of this compound.

optimizing CB-64D concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of CB-64D in their experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure successful results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

For most cell lines, a starting concentration range of 1 µM to 10 µM is recommended for initial screening. However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. We recommend performing a dose-response curve to determine the IC50 value for your specific system.

Q2: I am not observing the expected downstream effect of this compound. What are the possible causes?

This could be due to several factors:

  • Suboptimal Concentration: The concentration of this compound may be too low. Refer to the dose-response data in Table 1 and consider performing a titration for your specific cell line.

  • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to this compound.

  • Incorrect Pathway Assumption: Ensure that the downstream marker you are observing is indeed regulated by the target of this compound in your experimental model.

  • Compound Inactivity: Verify the proper storage and handling of the this compound stock solution.

Q3: Is this compound soluble in aqueous media?

This compound has low solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in a polar aprotic solvent such as DMSO. The final concentration of DMSO in the cell culture media should be kept low (typically below 0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Cell Death/Toxicity Concentration of this compound is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration.
Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration in the culture medium is at a non-toxic level (e.g., <0.1% for DMSO).
Inconsistent Results Variability in cell seeding density.Ensure consistent cell numbers are plated for each experiment.
Inconsistent this compound concentration.Prepare fresh dilutions from a validated stock solution for each experiment.
No Observable Effect This compound concentration is too low.Increase the concentration of this compound. Refer to dose-response data for guidance.
The target of this compound is not expressed or is mutated in the cell line.Confirm target expression and mutation status using techniques like Western Blot or sequencing.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.7
HCT116Colon Cancer3.1
U87 MGGlioblastoma12.5

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of this compound concentration to determine the IC50 value.

Visualizations

G cluster_workflow Experimental Workflow: IC50 Determination A Seed Cells in 96-well Plate B Treat with Serial Dilutions of this compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for determining the IC50 of this compound.

G cluster_pathway Hypothesized Signaling Pathway of this compound CB64D This compound Target Target Protein CB64D->Target Inhibits Downstream1 Downstream Effector 1 Target->Downstream1 Regulates Downstream2 Downstream Effector 2 Target->Downstream2 Regulates CellEffect Cellular Effect (e.g., Apoptosis) Downstream1->CellEffect Downstream2->CellEffect

Caption: Hypothesized signaling pathway of this compound.

G cluster_troubleshooting Troubleshooting Logic Start No Observable Effect CheckConc Is Concentration Optimal? Start->CheckConc CheckTarget Is Target Expressed? CheckConc->CheckTarget Yes IncreaseConc Increase Concentration CheckConc->IncreaseConc No ValidateTarget Validate Target Expression CheckTarget->ValidateTarget No End Re-evaluate Hypothesis CheckTarget->End Yes

Caption: Troubleshooting logic for experiments with this compound.

Technical Support Center: Minimizing CB-64D Mu-Opioid Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CB-64D. The focus is on addressing and minimizing the compound's activity at the mu (µ) opioid receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent agonist for the sigma 2 (σ2) receptor with a high degree of selectivity over the sigma 1 (σ1) receptor. However, it also exhibits significant binding affinity for the mu (µ) opioid receptor.[1]

Q2: Why is it necessary to minimize the mu-opioid receptor activity of this compound?

Activation of the mu-opioid receptor can lead to a range of physiological effects, including analgesia, respiratory depression, and constipation.[2][3] For researchers specifically investigating the function of the sigma 2 receptor, the mu-opioid activity of this compound can be a significant confounding factor, leading to misinterpretation of experimental results. Minimizing this off-target activity is crucial for isolating and understanding the specific effects of sigma 2 receptor activation.

Q3: What are the general strategies to counteract unwanted mu-opioid receptor activity?

The most direct strategy is to co-administer a mu-opioid receptor antagonist. These antagonists block the receptor, preventing this compound from binding and eliciting a response. Another approach involves identifying or synthesizing analogs of this compound with higher selectivity for the sigma 2 receptor and lower affinity for the mu-opioid receptor.

Troubleshooting Guides

Issue 1: Unexpected physiological effects observed in vivo after this compound administration (e.g., decreased respiratory rate, reduced gastrointestinal motility).

  • Possible Cause: These effects are characteristic of mu-opioid receptor activation.[3] The observed responses are likely due to this compound's off-target agonistic activity at the mu-opioid receptor.

  • Troubleshooting Steps:

    • Confirm Mu-Opioid Receptor Involvement: Co-administer this compound with a peripherally acting mu-opioid receptor antagonist (PAMORA) like methylnaltrexone (B1235389) or a centrally acting antagonist like naloxone.[4][5][6] If the unexpected effects are diminished or absent, it confirms they are mediated by the mu-opioid receptor.

    • Dose-Response Analysis: Perform a dose-response curve for this compound's effect on the sigma 2 receptor and its off-target mu-opioid effects. This will help identify a therapeutic window where sigma 2 activation is achieved with minimal mu-opioid side effects.

    • Consider Alternative Compounds: If a suitable therapeutic window cannot be established, consider using an alternative sigma 2 receptor agonist with a more favorable selectivity profile.

Issue 2: In vitro assay results (e.g., cAMP inhibition, β-arrestin recruitment) are inconsistent with known sigma 2 receptor signaling pathways.

  • Possible Cause: Mu-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o), leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8] If the cell line used in the assay endogenously expresses mu-opioid receptors, the observed signaling could be a result of this compound's off-target activity.

  • Troubleshooting Steps:

    • Receptor Expression Profiling: Verify the expression of mu-opioid receptors in your cell line using techniques like RT-PCR, Western blot, or flow cytometry.

    • Pharmacological Blockade: Repeat the assay in the presence of a mu-opioid receptor antagonist (e.g., naloxone). A change in the signaling profile upon antagonist treatment would confirm the involvement of the mu-opioid receptor.

    • Use a Different Cell Line: If possible, switch to a cell line that does not endogenously express mu-opioid receptors or use a cell line where the mu-opioid receptor gene has been knocked out.

Quantitative Data Summary

CompoundTargetKi (nM)SelectivityReference
This compound Sigma 2 Receptor16.5185-fold over Sigma 1[1]
Mu-Opioid Receptor37.6[1]
Sigma 1 Receptor3063[1]
CB-184 Sigma 2 Receptor13.4554-fold over Sigma 1[1]
Mu-Opioid Receptor4.5[1]
Sigma 1 Receptor7436[1]

Experimental Protocols

Protocol 1: In Vitro Mu-Opioid Receptor Antagonism Assay

This protocol is designed to determine the ability of an antagonist to inhibit this compound-induced mu-opioid receptor activation using a cAMP inhibition assay.

Materials:

  • HEK293 cells stably expressing the human mu-opioid receptor (HEK-MOR).

  • This compound.

  • Mu-opioid receptor antagonist (e.g., Naloxone).

  • Forskolin (B1673556).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium and reagents.

Procedure:

  • Cell Seeding: Seed HEK-MOR cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Antagonist Pre-incubation: Remove the culture medium and add the antagonist at various concentrations. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add this compound at a fixed concentration (e.g., its EC80 for mu-opioid receptor activation) to the wells containing the antagonist.

  • Forskolin Stimulation: Add forskolin to all wells to stimulate cAMP production. Incubate for 30 minutes at 37°C.

  • Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 of the antagonist.

Protocol 2: In Vivo Assessment of Mu-Opioid Receptor-Mediated Effects

This protocol uses the hot plate test to assess the analgesic effects of this compound, a common indicator of mu-opioid receptor activation, and its reversal by an antagonist.

Materials:

  • Male C57BL/6 mice.

  • This compound.

  • Naloxone.

  • Hot plate apparatus.

  • Saline solution (vehicle).

Procedure:

  • Acclimation: Acclimate the mice to the experimental room and handling for at least 3 days prior to the experiment.

  • Baseline Latency: Determine the baseline hot plate latency for each mouse by placing it on the hot plate (set to 55°C) and recording the time until it shows a nociceptive response (e.g., licking a paw, jumping). A cut-off time of 30-45 seconds is used to prevent tissue damage.

  • Drug Administration:

    • Group 1: Administer vehicle (saline).

    • Group 2: Administer this compound.

    • Group 3: Administer Naloxone 15 minutes prior to this compound administration.

  • Post-Treatment Latency: Measure the hot plate latency at various time points after this compound administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the different treatment groups. A significant reduction in %MPE in the Naloxone pre-treated group compared to the this compound alone group indicates that the analgesic effect is mediated by the mu-opioid receptor.

Visualizations

mu_opioid_pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts CB64D This compound CB64D->MOR Binds & Activates Naloxone Naloxone Naloxone->MOR Binds & Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Reduced levels lead to

Caption: Mu-opioid receptor signaling pathway and points of intervention.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Hypothesis: Unexpected signaling from this compound check_mor Check for Mu-Opioid Receptor (MOR) Expression start_vitro->check_mor run_assay Run Functional Assay (e.g., cAMP) check_mor->run_assay add_antagonist Add MOR Antagonist (e.g., Naloxone) run_assay->add_antagonist analyze_vitro Analyze Results add_antagonist->analyze_vitro conclusion_vitro Conclusion: Off-target MOR activity confirmed/refuted analyze_vitro->conclusion_vitro start_vivo Hypothesis: Unexpected physiological effects from this compound behavioral_test Perform Behavioral Test (e.g., Hot Plate) start_vivo->behavioral_test coadmin_antagonist Co-administer with MOR Antagonist behavioral_test->coadmin_antagonist analyze_vivo Analyze Behavioral Data coadmin_antagonist->analyze_vivo conclusion_vivo Conclusion: Off-target MOR effects confirmed/refuted analyze_vivo->conclusion_vivo

Caption: Troubleshooting workflow for off-target this compound effects.

References

Technical Support Center: Improving the Stability of CB-64D in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with the small molecule CB-64D in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading in my aqueous assay buffer. What are the common causes?

A1: Degradation of this compound in aqueous solutions can stem from several factors:

  • Hydrolysis: this compound may be susceptible to cleavage by water, especially if it contains labile functional groups like esters or amides. The pH of the buffer is a critical factor, as hydrolysis can be catalyzed by acidic or basic conditions.[1]

  • Oxidation: The molecule may be sensitive to oxidation, particularly if it has electron-rich moieties. Dissolved oxygen in the buffer and exposure to light can promote oxidative degradation.[1]

  • Solubility Issues: Poor solubility in the aqueous buffer can lead to precipitation over time, which might be misinterpreted as degradation. The precipitate itself could also be more prone to degradation.[1][2]

  • Adsorption: this compound may adsorb to the surfaces of storage containers (e.g., plastic tubes) or assay plates, which reduces its effective concentration in the solution.[1]

Q2: How can I quickly assess the stability of this compound in a new solvent or buffer?

A2: A preliminary stability assessment can be performed by preparing a solution of this compound at a known concentration in the desired solvent or buffer. Aliquots of this solution can be incubated under different conditions (e.g., temperature, light exposure). At various time points, the concentration of the parent compound can be analyzed by methods like HPLC or LC-MS to determine the rate of degradation.[1]

Q3: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?

A3: Precipitation upon dilution is a common issue for hydrophobic small molecules. Here are several steps you can take:

  • Decrease the final concentration: The concentration of this compound may have exceeded its aqueous solubility limit. Try using a lower final concentration in your assay.[2]

  • Use a different solvent system: Consider using a co-solvent system or a formulation with excipients to improve solubility.[2]

  • Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on pH. Experiment with different pH values to find the optimal range for this compound's solubility.[2]

Q4: What are the best practices for storing my this compound stock solutions?

A4: Proper storage is critical to maintain the integrity and stability of your this compound stock solution.[2]

  • Solvent: For high-concentration stock solutions of hydrophobic compounds, 100% DMSO is a common primary solvent.[2]

  • Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions.[2]

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Light protection: If this compound is light-sensitive, store the vials in the dark or use amber-colored vials.[1]

  • Desiccation: For solid forms of this compound, keep it desiccated to prevent hydration.[2]

Troubleshooting Guides

Issue 1: Loss of this compound Activity in a Cell-Based Assay
Potential Cause Suggested Solution(s)
Degradation in culture medium Assess the stability of this compound in the specific culture medium over the time course of the experiment. Consider preparing fresh solutions immediately before use.
Adsorption to plasticware Use low-binding plates or add a small amount of a non-ionic surfactant to the medium.[1]
Poor cell permeability Evaluate the cell permeability of this compound using standard assays.
Precipitation in medium Decrease the final concentration of this compound or use a solubilizing agent compatible with your cell line.
Issue 2: Precipitate Forms in the Stock Solution Upon Storage
Potential Cause Suggested Solution(s)
Poor solubility Prepare a more dilute stock solution. Use a different solvent with higher solubilizing power.[1]
Compound degradation to an insoluble product Analyze the precipitate to determine if it is the parent compound or a degradant. Adjust storage conditions (e.g., lower temperature, protection from light) to minimize degradation.[1]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound

This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.[2]

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.

  • Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This will create a range of final compound concentrations.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Visual Inspection: Visually inspect each well for signs of precipitation.

  • Turbidity Measurement (Optional): Use a plate reader to measure the absorbance or turbidity at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.

  • Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.

Protocol 2: Chemical Stability Assessment of this compound by HPLC

This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.[2]

  • Prepare Initial Sample (T=0):

    • Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration.

    • Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins and stop degradation.

    • Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.

  • Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and quench it as described in step 1.

  • Analysis: Analyze all samples by HPLC or LC-MS.

  • Data Analysis: Quantify the peak area of the parent this compound at each time point relative to the t=0 sample to determine the rate of degradation.

Data Presentation

Table 1: Example Stability Data for this compound in Different Buffers
Buffer (pH)Temperature (°C)% Remaining after 24 hours
PBS (7.4)498%
PBS (7.4)2585%
PBS (7.4)3765%
Citrate (5.0)2592%
Carbonate (9.0)2545%
Table 2: Example Solubility Data for this compound
Solvent SystemKinetic Solubility (µM)
PBS pH 7.45
PBS pH 7.4 + 1% DMSO25
PBS pH 7.4 + 0.1% Tween-8050

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) dilute Dilute Stock into Buffer prep_stock->dilute prep_buffer Prepare Assay Buffer prep_buffer->dilute incubate Incubate at 37°C dilute->incubate measure Measure Activity incubate->measure analyze Analyze Data measure->analyze

Caption: A typical experimental workflow for testing this compound activity.

troubleshooting_stability start Low Activity or Inconsistent Results check_stability Is this compound stable in the assay buffer? start->check_stability check_solubility Is this compound soluble at the working concentration? check_stability->check_solubility Yes optimize_buffer Optimize Buffer Conditions (pH, antioxidants) check_stability->optimize_buffer No lower_conc Lower Concentration check_solubility->lower_conc No other_issues Investigate Other Issues (e.g., target engagement) check_solubility->other_issues Yes stable Yes unstable No fresh_solution Prepare Fresh Solutions optimize_buffer->fresh_solution soluble Yes insoluble No use_cosolvent Use Co-solvent/ Formulation Aid lower_conc->use_cosolvent

Caption: A troubleshooting guide for this compound stability and solubility issues.

References

Technical Support Center: Addressing Unexpected Results with CB-64D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the sigma-2 (σ2) receptor agonist, CB-64D. Unexpected experimental outcomes can arise, and this resource aims to provide insights into potential causes and solutions.

Frequently Asked Questions (FAQs)

Q1: I am not observing any signs of apoptosis after treating my cells with this compound. What could be the reason?

A1: A lack of classic apoptotic markers is a potential and informative result when using this compound. This compound is known to induce a novel, caspase-independent apoptotic pathway.[1] Therefore, if your assay relies on detecting caspase activation (e.g., caspase-3/7 activity), you may not see a positive signal. It is recommended to use alternative methods to assess cell death, such as a Lactate Dehydrogenase (LDH) assay for cytotoxicity or an Annexin V binding assay for the externalization of phosphatidylserine.

Q2: My results are inconsistent across different cancer cell lines. Is this expected?

A2: While this compound has shown similar EC50 values for cytotoxicity across various breast cancer cell lines, including those with different p53 statuses and drug-resistance phenotypes, subtle variations in response can occur.[1] Cell-specific factors and receptor density can influence the magnitude and kinetics of the response. It is advisable to establish a baseline for your specific cell line of interest.

Q3: I am observing unexpected off-target effects in my experiment. What could be the cause?

A3: While this compound is highly selective for the σ2 receptor over the σ1 receptor, it is also known to have a high affinity for the mu (µ) opioid receptor. This off-target binding could lead to unexpected pharmacological effects. If your experimental system expresses µ-opioid receptors, consider using a µ-opioid receptor antagonist as a control to dissect the on-target versus off-target effects of this compound.

Q4: Does the apoptotic pathway induced by this compound involve p53 or mitochondria?

A4: The apoptotic pathway activated by σ2 receptor agonists like this compound has been shown to be p53-independent. Furthermore, it does not appear to involve the release of cytochrome-C from the mitochondria, a key event in the intrinsic apoptotic pathway.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: No evidence of apoptosis with caspase-based assays.
  • Possible Cause: this compound induces apoptosis through a caspase-independent pathway.[1] Assays that measure the activity of executioner caspases (e.g., caspase-3, -7) will likely yield negative results.

  • Troubleshooting Steps:

    • Confirm Cell Death with an Alternative Assay: Use an LDH assay to measure plasma membrane integrity and quantify cytotoxicity.

    • Detect Early Apoptotic Events: Employ an Annexin V binding assay, which detects the externalization of phosphatidylserine, an early marker of apoptosis that is independent of caspase activity.

    • Positive Control: Include a known inducer of caspase-dependent apoptosis (e.g., staurosporine) as a positive control to ensure your caspase assay is functioning correctly.

Issue 2: Unexpected cellular responses not typical of apoptosis.
  • Possible Cause: Activation of the σ2 receptor can trigger other cellular signaling pathways in addition to apoptosis, such as autophagy, through the inhibition of the mTOR pathway.

  • Troubleshooting Steps:

    • Investigate Autophagy Markers: Perform western blotting for key autophagy proteins like LC3-I/II and p62. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy.

    • Assess mTOR Pathway Activity: Analyze the phosphorylation status of downstream effectors of mTOR, such as p70S6K and 4EBP1. A decrease in their phosphorylation would suggest mTOR inhibition.

Issue 3: Variable or unexpected results in vivo or in complex cellular systems.
  • Possible Cause: The off-target binding of this compound to µ-opioid receptors could be influencing the outcome, especially in tissues with high expression of these receptors, such as the central nervous system.

  • Troubleshooting Steps:

    • Pharmacological Blockade: In your experimental design, include a condition where cells or animals are co-treated with a specific µ-opioid receptor antagonist (e.g., naloxone) to block the off-target effects.

    • Receptor Expression Analysis: Confirm the expression levels of both σ2 and µ-opioid receptors in your experimental model to better interpret the results.

Data Presentation

Table 1: In Vitro Cytotoxicity of Sigma-2 Receptor Agonists in Human Breast Cancer Cell Lines

CompoundCell Linep53 StatusDrug ResistanceEC50 (µM) for Cytotoxicity (LDH Release)
This compound MCF-7Wild-typeSensitive48.3 ± 4.2
T47DMutantResistant45.5 ± 5.1
SKBr3MutantResistant52.8 ± 6.3
MCF-7/Adr-Wild-typeResistant49.1 ± 3.8
CB-184 MCF-7Wild-typeSensitive42.7 ± 3.9
T47DMutantResistant39.8 ± 4.5
SKBr3MutantResistant47.2 ± 5.5
MCF-7/Adr-Wild-typeResistant43.6 ± 4.1

Data summarized from Crawford and Bowen, 2002.[1]

Table 2: Binding Affinities of Selected Ligands

LigandReceptorBinding Affinity (Ki, nM)
This compound Sigma-216.5
Sigma-13063
Morphineµ-opioid1.2[2]
Naloxoneµ-opioid1.518 - 2.3[3]

Experimental Protocols

Protocol 1: LDH Cytotoxicity Assay

This protocol is a general guideline for measuring cytotoxicity by quantifying LDH release from damaged cells.[4][5][6][7]

Materials:

  • 96-well, flat-bottom tissue culture plates

  • LDH assay kit (containing lysis buffer, reaction mixture, and stop solution)

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. Include wells with media only for background control.

  • Treatment: Treat cells with various concentrations of this compound. Include untreated cells as a negative control (spontaneous LDH release) and cells treated with the kit's lysis buffer as a positive control (maximum LDH release).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).

  • Sample Collection: After incubation, centrifuge the plate at approximately 250 x g for 5 minutes.

  • Assay: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Measure the absorbance at 490 nm and 680 nm.

  • Calculation: Subtract the 680 nm absorbance (background) from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Protocol 2: Annexin V Apoptosis Assay by Flow Cytometry

This protocol provides a general procedure for detecting apoptosis through the binding of Annexin V to externalized phosphatidylserine.[8][9][10][11]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time. Include untreated cells as a negative control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes and resuspending the pellet.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X binding buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

G Troubleshooting Workflow for Unexpected this compound Results start Start: Unexpected Experimental Result with this compound q1 Is there a lack of apoptosis signal with caspase assays? start->q1 a1_yes Probable Cause: This compound induces caspase-independent apoptosis. q1->a1_yes Yes q2 Are there unexpected cellular effects (e.g., vacuolization)? q1->q2 No sol1 Solution: - Use Annexin V/PI staining. - Perform an LDH cytotoxicity assay. a1_yes->sol1 end Resolution sol1->end a2_yes Probable Cause: Activation of other pathways like autophagy. q2->a2_yes Yes q3 Are there inconsistent in vivo or off-target effects? q2->q3 No sol2 Solution: - Assay for autophagy markers (e.g., LC3-II). - Analyze mTOR pathway activity. a2_yes->sol2 sol2->end a3_yes Probable Cause: This compound has high affinity for µ-opioid receptors. q3->a3_yes Yes q3->end No sol3 Solution: - Use a µ-opioid antagonist (e.g., naloxone) as a control. - Verify receptor expression in your model. a3_yes->sol3 sol3->end

Caption: A decision tree for troubleshooting unexpected results with this compound.

G Proposed Signaling Pathway for this compound-Induced Apoptosis cb64d This compound sigma2 Sigma-2 Receptor cb64d->sigma2 Agonist mu_opioid µ-Opioid Receptor (Off-Target) cb64d->mu_opioid Binds mTOR mTOR Pathway sigma2->mTOR Inhibition apoptosis Caspase-Independent Apoptosis sigma2->apoptosis Induces autophagy Autophagy mTOR->autophagy Leads to ps_ext Phosphatidylserine Externalization apoptosis->ps_ext membrane_damage Plasma Membrane Damage apoptosis->membrane_damage cell_death Cell Death ps_ext->cell_death membrane_damage->cell_death off_target_effects Off-Target Effects mu_opioid->off_target_effects

References

Technical Support Center: Refining CB-64D Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of CB-64D in pre-clinical animal research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery of this potent sigma-2 receptor agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to streamline your in-vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that may arise during the formulation and administration of this compound in animal models.

Q1: What is the recommended vehicle for dissolving this compound for in-vivo use?

A1: this compound is a lipophilic compound with low aqueous solubility. For intraperitoneal (IP) and intravenous (IV) injections, a common approach is to first dissolve the compound in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be further diluted with a biocompatible vehicle like saline (0.9% NaCl) or a solution containing polyethylene (B3416737) glycol (e.g., PEG400) and/or Tween 80 to improve solubility and reduce potential precipitation upon injection. A final DMSO concentration of 5-10% in the injection volume is generally well-tolerated by most animal models, but it is crucial to include a vehicle-only control group to account for any solvent-related effects.

Troubleshooting Poor Solubility:

  • Issue: this compound precipitates out of solution upon dilution with an aqueous vehicle.

  • Solution 1: Increase the proportion of co-solvents in your final formulation. A vehicle containing a mixture of DMSO, PEG400, and saline can enhance solubility.

  • Solution 2: Prepare a more concentrated stock solution in DMSO and administer a smaller injection volume.

  • Solution 3: Consider the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to encapsulate the compound and improve its aqueous solubility.

Q2: What are the suggested starting doses for this compound in mice for anti-cancer efficacy studies?

A2: The optimal dose of this compound will depend on the specific cancer model, the administration route, and the treatment schedule. Based on pre-clinical studies with other sigma-2 receptor agonists, a starting dose range of 5 to 20 mg/kg administered via intraperitoneal injection, three to five times a week, is a reasonable starting point for efficacy studies in mice. It is highly recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model before initiating large-scale efficacy experiments.

Troubleshooting Inconsistent Efficacy:

  • Issue: High variability in tumor response is observed between animals in the same treatment group.

  • Solution 1: Ensure the homogeneity of your this compound formulation. Vortex or sonicate the solution before each injection to ensure it is well-mixed.

  • Solution 2: Refine your injection technique to ensure consistent administration (e.g., consistent depth and location for IP injections).

  • Solution 3: Increase the number of animals per group to improve the statistical power of your study.

Q3: What are the potential side effects of this compound administration in animal models?

A3: While specific toxicity data for this compound is not extensively published, potential side effects associated with sigma-2 receptor modulation and the vehicle used for administration should be monitored. These can include:

  • Local irritation: Redness or swelling at the injection site, particularly with high concentrations of DMSO.

  • Systemic toxicity: Weight loss, lethargy, ruffled fur, or changes in behavior.

  • Neurological effects: Although this compound has high selectivity for the sigma-2 receptor, off-target effects on the sigma-1 receptor or other central nervous system targets at higher doses cannot be entirely ruled out. Monitor for any abnormal neurological signs.

Troubleshooting Adverse Events:

  • Issue: Animals are showing signs of distress or significant weight loss after this compound administration.

  • Solution 1: Reduce the dose or the frequency of administration.

  • Solution 2: Optimize the vehicle to reduce its toxicity (e.g., lower the percentage of DMSO).

  • Solution 3: Switch to an alternative route of administration, such as oral gavage, which may have a different toxicity profile.

Quantitative Data Summary

The following table summarizes key in-vitro binding affinities for this compound. Currently, detailed in-vivo pharmacokinetic data for this compound is not widely available in the public domain. Researchers are encouraged to perform pharmacokinetic studies in their specific animal models to determine key parameters such as Cmax, Tmax, half-life, and bioavailability.

LigandReceptor SubtypeBinding Affinity (Ki) in nM
This compound Sigma-216.5
Sigma-13063

Detailed Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG400), sterile

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Stock Solution Preparation (10 mg/mL):

    • Aseptically weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube.

    • Add sterile DMSO to achieve a final concentration of 10 mg/mL. For example, to 1 mg of this compound, add 100 µL of DMSO.

    • Vortex or sonicate the solution at room temperature until the this compound is completely dissolved. This is your stock solution.

  • Working Solution Preparation (e.g., for a 10 mg/kg dose in a 20g mouse):

    • The required dose for a 20g mouse is 0.2 mg.

    • The typical injection volume for a mouse is 100-200 µL. To prepare a working solution for a 100 µL injection volume, the final concentration needs to be 2 mg/mL.

    • Prepare a vehicle mixture of 10% DMSO, 40% PEG400, and 50% saline. For 1 mL of vehicle, this would be 100 µL DMSO, 400 µL PEG400, and 500 µL saline.

    • To prepare 1 mL of the 2 mg/mL working solution, take 200 µL of the 10 mg/mL this compound stock solution and add it to 800 µL of a pre-mixed vehicle containing 50% PEG400 and 50% saline (400 µL PEG400 + 400 µL saline). This will result in a final vehicle composition of approximately 20% DMSO, 40% PEG400, and 40% saline. Adjust volumes as necessary for your desired final concentration and vehicle composition.

    • Vortex the working solution thoroughly before each injection.

  • Administration:

    • Restrain the mouse appropriately.

    • Administer the prepared this compound working solution via intraperitoneal injection into the lower right quadrant of the abdomen.

    • Monitor the animal for any immediate adverse reactions.

Protocol 2: In-Vivo Efficacy Study Workflow

This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a xenograft mouse model.

G cluster_0 Pre-study Preparation cluster_1 Tumor Implantation and Growth cluster_2 Treatment Phase cluster_3 Endpoint Analysis Cell_Culture Tumor Cell Culture (e.g., SK-N-SH) Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Animal_Acclimatization->Tumor_Implantation Tumor_Monitoring Monitor Tumor Growth (Calipers) Tumor_Implantation->Tumor_Monitoring Randomization Randomize Mice into Treatment Groups Tumor_Monitoring->Randomization Treatment Administer this compound (e.g., IP injection) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Euthanize Mice at Pre-defined Endpoint Monitoring->Endpoint Tumor_Excision Excise and Weigh Tumors Endpoint->Tumor_Excision Tissue_Analysis Tissue Processing for Histology & Biomarkers Tumor_Excision->Tissue_Analysis

Workflow for an in-vivo efficacy study of this compound.

Signaling Pathway Diagrams

The precise downstream signaling cascade of this compound is an active area of research. Based on current understanding of sigma-2 receptor function, the following diagram illustrates a plausible pathway for this compound-induced apoptosis in cancer cells.

G CB64D This compound Sigma2R Sigma-2 Receptor (TMEM97) CB64D->Sigma2R Binds to PGRMC1 PGRMC1 Sigma2R->PGRMC1 Interacts with ROS ↑ Reactive Oxygen Species (ROS) Sigma2R->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

This guide is intended to be a starting point for your research. Protocols should be adapted and optimized for your specific experimental conditions and animal models. Always consult your institution's animal care and use committee (IACUC) guidelines for all animal procedures.

Technical Support Center: Synthesis of CB-64D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of CB-64D.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the synthesis, purification, and analysis of this compound.

Q1: My reaction yield for the final step of this compound synthesis is significantly lower than expected. What are the potential causes?

A1: Low reaction yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: Verify the purity and integrity of all reagents and starting materials. Degradation of key reagents is a common cause of low yield. It is advisable to use freshly opened solvents and reagents or to re-purify/re-analyze older ones.

  • Reaction Conditions: Ensure that the reaction temperature, pressure, and atmosphere (e.g., inert gas) were maintained as per the protocol. Even minor deviations can significantly impact the reaction outcome.

  • Reaction Time: The reaction may not have gone to completion. It is recommended to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

  • Mixing: Inadequate stirring can lead to localized concentration gradients and reduced reaction rates. Ensure the reaction mixture is being agitated effectively.

Q2: I am observing an unexpected impurity in my final this compound product by HPLC analysis. How should I proceed with its identification and removal?

A2: The presence of impurities is a common challenge. The following steps can help in identifying and removing them:

  • Characterization of the Impurity: Isolate the impurity if possible, or use hyphenated techniques like LC-MS/MS or GC-MS to obtain mass spectral data. This can provide clues about its structure, such as whether it is a starting material, a byproduct, or a degradation product.

  • Review of the Synthetic Route: Examine the reaction mechanism for potential side reactions that could lead to the observed impurity.

  • Purification Strategy: Depending on the nature of the impurity, a different purification strategy may be required. If the impurity has a similar polarity to this compound, standard column chromatography may not be sufficient. Consider alternative techniques such as preparative HPLC, recrystallization from a different solvent system, or derivatization to alter its physical properties.

Q3: The NMR spectrum of my purified this compound sample shows residual solvent peaks. What are the acceptable limits and how can I remove them?

A3: Residual solvents are common in synthesized compounds. Their removal is crucial, especially for in vivo studies.

  • Acceptable Limits: The acceptable limits for residual solvents depend on the intended use of this compound and are often guided by regulatory standards like the ICH Q3C guidelines. For early-stage research, the focus is on ensuring the solvent does not interfere with subsequent experiments.

  • Removal Techniques:

    • High Vacuum Drying: Placing the sample under a high vacuum for an extended period is the most common method. Gentle heating can be applied if this compound is thermally stable.

    • Lyophilization (Freeze-Drying): If the solvent is water or another suitable solvent, lyophilization can be a very effective removal method.

    • Solvent Precipitation/Trituration: Dissolving the sample in a minimal amount of a good solvent and then precipitating it by adding a poor solvent can help remove trapped solvent molecules.

Data Presentation

The following tables summarize the key quality control specifications for the release of a batch of this compound.

Table 1: this compound Purity and Identity Specifications

ParameterSpecificationAnalytical Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to the reference standard¹H NMR, ¹³C NMR, MS
Purity (by HPLC) ≥ 98.0%HPLC-UV
Individual Impurity ≤ 0.1%HPLC-UV
Total Impurities ≤ 1.0%HPLC-UV

Table 2: Residual Solvent Limits for this compound

SolventLimit (ppm)
Dichloromethane ≤ 600
Ethyl Acetate ≤ 5000
Hexanes ≤ 290
Methanol ≤ 3000

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Objective: To determine the purity of the this compound sample and quantify any impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: Start with 95% A and 5% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of Mobile Phase A and B.

    • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer.

  • Method:

    • Utilize the same HPLC method as described above.

    • Divert the column effluent to the mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-1000.

    • Analysis: Look for the [M+H]⁺ (protonated molecule) ion corresponding to the calculated molecular weight of this compound.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Method:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR: Acquire a proton NMR spectrum. The chemical shifts, integration, and coupling patterns should be consistent with the expected structure of this compound.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the presence of all expected carbon atoms.

Visualizations

QC_Workflow start Start: Crude this compound purification Purification (e.g., Column Chromatography) start->purification in_process_check In-Process Check (TLC or LC-MS) purification->in_process_check in_process_check->purification Fractions Impure dry_sample Dry Purified Fractions in_process_check->dry_sample Fractions Pure final_qc Final Quality Control Analysis dry_sample->final_qc hplc HPLC (Purity ≥ 98.0%) final_qc->hplc lcms LC-MS (Correct Mass) final_qc->lcms nmr NMR (Correct Structure) final_qc->nmr pass_qc Pass QC hplc->pass_qc Pass fail_qc Fail QC hplc->fail_qc Fail lcms->pass_qc Pass lcms->fail_qc Fail nmr->pass_qc Pass nmr->fail_qc Fail end End: Released this compound pass_qc->end repurify Re-purify fail_qc->repurify repurify->purification

Caption: Quality control workflow for the synthesis and purification of this compound.

Troubleshooting_Impurity start Unexpected Impurity Detected by HPLC identify_mass Identify Mass by LC-MS start->identify_mass is_starting_material Mass matches Starting Material? identify_mass->is_starting_material is_known_byproduct Mass matches known Byproduct? is_starting_material->is_known_byproduct No optimize_reaction Optimize Reaction: - Increase reaction time - Check reagent stoichiometry is_starting_material->optimize_reaction Yes unknown_impurity Unknown Impurity is_known_byproduct->unknown_impurity No optimize_purification Optimize Purification: - Change solvent system - Use prep-HPLC is_known_byproduct->optimize_purification Yes characterize_unknown Characterize Unknown: - Isolate impurity - Perform detailed NMR/MS analysis unknown_impurity->characterize_unknown solution Implement Solution and Re-synthesize optimize_reaction->solution optimize_purification->solution characterize_unknown->solution

Technical Support Center: CB-64D Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing CB-64D in binding assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary binding targets of this compound?

This compound is an agonist for sigma receptors, with a significantly higher affinity for the sigma-2 receptor compared to the sigma-1 receptor.[1] It is important to note that this compound also exhibits high affinity for mu (µ) opioid receptors, which should be considered in experimental design and data interpretation.[1]

Q2: What is the recommended radioligand for a this compound competitive binding assay?

A commonly used radioligand for sigma-2 receptor binding assays is [³H]1,3-di(2-tolyl)guanidine ([³H]DTG).[2][3][4] However, [³H]DTG is non-selective and binds to both sigma-1 and sigma-2 receptors with similar affinity.[3][4] Therefore, it is crucial to use a masking agent to block binding to sigma-1 receptors.

Q3: Why is a masking agent for the sigma-1 receptor necessary when using [³H]DTG?

Since [³H]DTG binds to both sigma receptor subtypes, failing to block the sigma-1 receptor will result in an overestimation of sigma-2 receptor binding.[3] (+)-Pentazocine is often used to mask sigma-1 receptors.[4]

Q4: Can I use a cell line that only expresses sigma-2 receptors to avoid masking agents?

Yes, using a cell line that endogenously expresses sigma-2 receptors but has negligible levels of sigma-1 receptors, such as the MCF7 human breast cancer cell line, can eliminate the need for masking agents and the potential artifacts they introduce.[3]

Quantitative Data: Binding Profile of this compound

The following table summarizes the binding affinities (Ki) of this compound and related compounds for sigma and mu-opioid receptors. Lower Ki values indicate higher binding affinity.

CompoundSigma-1 (Ki, nM)Sigma-2 (Ki, nM)Mu (µ) Opioid (Ki, nM)Selectivity (Sigma-1/Sigma-2)
This compound 306316.537.6185-fold for Sigma-2
CB-64L 10.5154Not Reported14.7-fold for Sigma-1
CB-184 743613.44.5554-fold for Sigma-2

Data sourced from Bowen et al. (1995).[1]

Experimental Protocols

Detailed Protocol: this compound Competitive Radioligand Binding Assay

This protocol is adapted from general sigma receptor binding assays and is suitable for determining the binding affinity of this compound for the sigma-2 receptor.[2][5]

Materials:

  • Membrane Preparation: From cells or tissues expressing sigma-2 receptors.

  • Radioligand: [³H]DTG.

  • Masking Agent: (+)-Pentazocine.

  • Non-specific Binding Control: Haloperidol or unlabeled DTG at a high concentration (e.g., 10 µM).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.

  • GF/B glass fiber filters.

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge to pellet the membranes.

    • Wash the pellet with fresh buffer and centrifuge again.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, [³H]DTG (at a concentration near its Kd for the sigma-2 receptor), masking agent ((+)-pentazocine, e.g., 100 nM), and assay buffer.

    • Non-specific Binding: Add membrane preparation, [³H]DTG, masking agent, and a high concentration of a competing ligand (e.g., 10 µM haloperidol).

    • This compound Competition: Add membrane preparation, [³H]DTG, masking agent, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at room temperature for 120 minutes to reach equilibrium.[4]

  • Filtration:

    • Rapidly filter the contents of each well through GF/B filters pre-soaked in wash buffer using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50.

    • Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the sigma-2 receptor.

Troubleshooting Guide

Issue 1: High Non-Specific Binding

  • Question: My non-specific binding is very high, making it difficult to determine the specific binding of this compound. What can I do?

  • Answer: High non-specific binding can be caused by several factors. Here are some troubleshooting steps:

    • Reduce Membrane Protein Concentration: Excessive protein can lead to increased non-specific binding. Try reducing the amount of membrane protein in each well.

    • Optimize Radioligand Concentration: Using a high concentration of [³H]DTG can increase non-specific binding. Ensure you are using a concentration at or near the Kd for the sigma-2 receptor.

    • Increase Wash Steps: Inadequate washing can leave unbound radioligand on the filters. Increase the number and/or volume of washes with ice-cold wash buffer.

    • Filter Pre-treatment: Pre-soaking the glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) can help reduce the binding of the radioligand to the filter itself.

Issue 2: Suspected Off-Target Binding

  • Question: I am working with a system that also expresses mu-opioid receptors. How can I be sure that the binding I am observing is specific to the sigma-2 receptor?

  • Answer: Given that this compound has a high affinity for mu-opioid receptors, this is a critical consideration.[1] To address this potential artifact:

    • Use a Mu-Opioid Antagonist: Include a selective mu-opioid receptor antagonist, such as naloxone, in your assay to block binding to these receptors. This will help to isolate the binding to the sigma receptors.

    • Use a Cell Line with No Mu-Opioid Receptors: If possible, use a cell line that has been confirmed to not express mu-opioid receptors.

    • Characterize Binding in Parallel: Perform a separate binding assay using a radiolabeled mu-opioid ligand to quantify the level of mu-opioid receptor expression in your system.

Issue 3: Inconsistent Results and Poor Reproducibility

  • Question: My results for this compound binding are not consistent between experiments. What could be the cause?

  • Answer: Inconsistent results can stem from various sources. Consider the following:

    • Reagent Stability: Ensure that all reagents, especially the radioligand and this compound, are stored correctly and have not degraded. Prepare fresh dilutions of compounds for each experiment.

    • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant variability. Calibrate your pipettes regularly.

    • Incubation Time and Temperature: Ensure that the incubation time is sufficient to reach equilibrium and that the temperature is consistent across all wells and experiments.

    • Inadequate Masking of Sigma-1 Receptors: As highlighted in recent research, the masking of sigma-1 receptors when using [³H]DTG can be problematic.[3] The radioligand can displace the masking agent, leading to an overestimation of sigma-2 binding sites and variability in results.[3]

      • Solution: Consider using a cell line that lacks sigma-1 receptors to eliminate this variable.[3] If this is not possible, it is crucial to carefully validate the concentration of the masking agent to ensure complete blockade of the sigma-1 sites without interfering with sigma-2 binding.

Visualizations

experimental_workflow This compound Binding Assay Workflow prep Membrane Preparation setup Assay Setup (96-well plate) prep->setup incubate Incubation (Room Temp, 120 min) setup->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 & Ki) count->analyze

This compound Binding Assay Workflow Diagram

signaling_pathway Potential Sigma-2 Receptor Signaling Pathways CB64D This compound Sigma2R Sigma-2 Receptor CB64D->Sigma2R activates EGFR EGFR Sigma2R->EGFR interacts with Ca_Channels Calcium Channels Sigma2R->Ca_Channels regulates K_Channels Potassium Channels Sigma2R->K_Channels regulates Neurotransmitter_Release Neurotransmitter Release Sigma2R->Neurotransmitter_Release modulates PKC PKC EGFR->PKC RAF RAF PKC->RAF Cell_Proliferation Cell Proliferation RAF->Cell_Proliferation Neuronal_Signaling Neuronal Signaling Ca_Channels->Neuronal_Signaling K_Channels->Neuronal_Signaling

Sigma-2 Receptor Signaling Pathways

References

Validation & Comparative

A Comparative Guide to CB-64D and CB-184 for Sigma 2 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the exploration of sigma receptors and their therapeutic potential, the selection of specific ligands is a critical step. This guide provides a detailed comparison of two such ligands, CB-64D and CB-184, with a focus on their selectivity for the sigma 2 (σ2) receptor. This document is intended for professionals in drug development and neuroscience, offering a concise overview of the binding profiles and experimental methodologies associated with these compounds.

Quantitative Comparison of Binding Affinities

The selectivity of a ligand for its target receptor over other receptors is a crucial determinant of its utility as a research tool and its potential as a therapeutic agent. Both this compound and CB-184 exhibit a high affinity for the sigma 2 receptor, with a noteworthy preference over the sigma 1 (σ1) subtype. The binding affinities, represented by the inhibition constant (Ki), are summarized below. A lower Ki value indicates a higher binding affinity.

CompoundSigma 1 (σ1) Ki (nM)Sigma 2 (σ2) Ki (nM)Selectivity (σ1 Ki / σ2 Ki)
This compound 306316.5185-fold
CB-184 743613.4554-fold

Data sourced from a 1995 study published in the European Journal of Pharmacology[1]

As the data indicates, CB-184 demonstrates a significantly higher selectivity for the sigma 2 receptor—over 550-fold—compared to this compound, which shows a 185-fold selectivity.[1] Both compounds, however, are potent sigma 2 ligands. It is also important to note that these compounds have been reported to exhibit high affinity for mu (µ) opioid receptors, with Ki values of 37.6 nM for this compound and 4.5 nM for CB-184, respectively.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for this compound and CB-184 was achieved through competitive radioligand binding assays. This standard technique allows for the characterization of a ligand's ability to displace a radiolabeled compound from its receptor.

Objective: To determine the binding affinities (Ki) of this compound and CB-184 for sigma 1 and sigma 2 receptors.

Materials:

  • Tissue Preparation: Guinea pig brain membranes for the sigma 1 assay and rat liver membranes for the sigma 2 assay are commonly used.[2]

  • Radioligands:

    • For sigma 1 assays: --INVALID-LINK---pentazocine, a selective sigma 1 ligand.[3][4]

    • For sigma 2 assays: [³H]-1,3-di-o-tolylguanidine ([³H]DTG), a non-selective sigma ligand.[5]

  • Masking Ligand: For sigma 2 assays, a high concentration of an unlabeled selective sigma 1 ligand, such as (+)-pentazocine, is used to block the binding of the radioligand to sigma 1 receptors, thereby isolating the binding to sigma 2 receptors.[3][6]

  • Test Ligands: this compound and CB-184 at varying concentrations.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).[2]

  • Filtration System: Glass fiber filters and a cell harvester to separate bound and unbound radioligand.

Procedure:

  • Incubation: Membrane homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the test ligand (this compound or CB-184).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of the sigma 2 receptor, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Homogenates Membrane Homogenates Incubation Incubation Membrane Homogenates->Incubation Radioligand Radioligand Radioligand->Incubation Test Ligand (this compound/CB-184) Test Ligand (this compound/CB-184) Test Ligand (this compound/CB-184)->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Ki Calculation (Cheng-Prusoff) Ki Calculation (Cheng-Prusoff) IC50 Determination->Ki Calculation (Cheng-Prusoff) G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sigma 2 Receptor (TMEM97) Sigma 2 Receptor (TMEM97) PGRMC1 PGRMC1 Sigma 2 Receptor (TMEM97)->PGRMC1 EGFR EGFR Sigma 2 Receptor (TMEM97)->EGFR Caspases Caspases Sigma 2 Receptor (TMEM97)->Caspases Calcium Signaling Calcium Signaling Sigma 2 Receptor (TMEM97)->Calcium Signaling PKC PKC EGFR->PKC Raf Raf PKC->Raf ERK ERK Raf->ERK Transcription & Proliferation Transcription & Proliferation ERK->Transcription & Proliferation Apoptosis Apoptosis Caspases->Apoptosis

References

A Comparative Analysis of CB-64D and Other Sigma-2 Receptor Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a compelling target for therapeutic intervention in a range of diseases, most notably cancer and neurodegenerative disorders. Its overexpression in proliferating cells, such as those in tumors, has spurred the development of selective ligands for both diagnostic and therapeutic applications. This guide provides a detailed comparison of the σ2 receptor ligand CB-64D with other notable ligands, focusing on their binding affinities, functional activities, and the experimental frameworks used for their characterization.

Comparative Analysis of Binding Affinity and Functional Activity

The effectiveness of a sigma-2 receptor ligand is determined by its binding affinity (Ki), selectivity for the σ2 receptor over the sigma-1 (σ1) receptor, and its functional impact on cellular processes. This compound is a potent and highly selective σ2 receptor agonist. The following table summarizes the binding affinities and functional activities of this compound in comparison to other well-characterized sigma-2 receptor ligands.

Ligandσ2 Ki (nM)σ1 Ki (nM)Selectivity (σ1/σ2)Primary ActivityFunctional Assay (EC50/IC50)Cell Line(s)
This compound 16.5[1][2]3063[1][2]185[1]Agonist, Induces Apoptosis[2]Induces apoptosis at 100 µM[3]SK-N-SH, MCF-7, T47D[2][3]
CB-184 13.4[1]7436[1]554[1]Not specifiedNot specifiedNot specified
Siramesine 0.12[4]17[4]141Agonist, CytotoxicEC50: 11.4 µM (EMT-6), ~20 µM (MDA-MB-435)[5]EMT-6, MDA-MB-435[5]
PB28 0.68[6]0.38[6]0.56Agonist, Antitumor[6]IC50: 25 nM (MCF7), 15 nM (MCF7 ADR)[6]MCF7, MCF7 ADR, C6, SK-N-SH[6][7]
RHM-1 8.2[8]>1000[8]>122Antagonist[9]Not cytotoxic[9]EMT-6, MDA-MB-435[9]
Haloperidol ~2-4[8]~2-4[8]~1Agonist, Induces Apoptosis[3][10]Induces apoptosis at 100 µM[3]MCF-7, T47D, 92.1 (Uveal Melanoma)[3][10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate characterization and comparison of sigma-2 receptor ligands. Below are outlines for key assays.

Radioligand Binding Assay for Sigma-2 Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for the sigma-2 receptor.

Materials:

  • Radioligand: Typically [3H]DTG (1,3-di-o-tolylguanidine), a non-selective sigma ligand, or a more selective radioligand like [125I]RHM-4.

  • Masking Agent: (+)-Pentazocine, a selective sigma-1 ligand, is used to block binding to sigma-1 receptors when using non-selective radioligands like [3H]DTG.

  • Tissue Preparation: Rat liver membrane homogenates are a common source of sigma-2 receptors.

  • Test Compounds: The ligands to be evaluated (e.g., this compound).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 8.0.

  • Filtration System: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Prepare rat liver membrane homogenates. Protein concentration should be determined using a standard method (e.g., Bradford assay).

  • In a 96-well plate, add the following in order:

    • Assay buffer.

    • A masking concentration of (+)-pentazocine (e.g., 100 nM) to saturate sigma-1 receptors.

    • Increasing concentrations of the unlabeled test compound.

    • A fixed concentration of the radioligand (e.g., 5 nM [3H]DTG).

    • The membrane homogenate (~300 µg of protein).

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes for [3H]DTG).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known sigma ligand (e.g., 10 µM haloperidol).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition binding curve.

  • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of sigma-2 receptor ligands on cell viability and to determine their cytotoxic potential (EC50).

Materials:

  • Cell Line: A suitable cancer cell line known to express sigma-2 receptors (e.g., MCF-7, SK-N-SH).

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Test Compounds: The sigma-2 receptor ligands to be evaluated.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • After the incubation period, add MTT reagent to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • The EC50 value (the concentration of the ligand that causes a 50% reduction in cell viability) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Molecular Interactions and Experimental Processes

Diagrams are provided below to illustrate the sigma-2 receptor signaling pathway and a typical experimental workflow for ligand characterization.

sigma2_signaling_pathway cluster_membrane Plasma & ER Membrane cluster_cytosol Cytosol S2R Sigma-2 Receptor (TMEM97) EGFR EGFR S2R->EGFR Interacts PGRMC1 PGRMC1 S2R->PGRMC1 Associates Ca_channel Ca²⁺ Channel S2R->Ca_channel Modulates PLC PLC EGFR->PLC Activates PI3K PI3K EGFR->PI3K Activates Ca_ion Ca²⁺ Ca_channel->Ca_ion Release IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Akt Akt PI3K->Akt Activates Akt->Transcription Promotes Ca_ion->PKC Activates Ligand σ2 Ligand (e.g., this compound) Ligand->S2R Binds

Caption: Sigma-2 Receptor Signaling Pathways.

experimental_workflow start Start: New Sigma-2 Ligand binding_assay Radioligand Binding Assay start->binding_assay determine_ki Determine Ki and Selectivity binding_assay->determine_ki cell_viability Cell Viability Assay (e.g., MTT) determine_ki->cell_viability If selective determine_ec50 Determine EC50/IC50 cell_viability->determine_ec50 apoptosis_assay Apoptosis Assay (e.g., Annexin V, Caspase) determine_ec50->apoptosis_assay If cytotoxic confirm_apoptosis Confirm Mechanism of Cell Death apoptosis_assay->confirm_apoptosis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) confirm_apoptosis->pathway_analysis elucidate_moa Elucidate Mechanism of Action pathway_analysis->elucidate_moa end End: Characterized Ligand elucidate_moa->end

References

Cross-Validation of CB-64D Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the sigma-2 receptor agonist CB-64D and its alternatives in various cancer cell lines, providing researchers with comparative data, detailed experimental protocols, and insights into its mechanism of action.

This compound is a potent agonist for the sigma-2 (σ2) receptor, a protein overexpressed in a wide array of proliferating cancer cells. This overexpression makes the σ2 receptor an attractive target for cancer therapeutics. This guide provides a comparative analysis of this compound's effects across different cell lines and contrasts its performance with other notable sigma-2 receptor agonists.

Comparative Efficacy of Sigma-2 Receptor Agonists

While specific quantitative data for this compound across a broad range of cell lines is limited in publicly available research, its activity can be contextualized by examining data from other well-characterized sigma-2 receptor agonists, such as PB28 and SW43.

CompoundCell LineCancer TypeIC50 ValueCitation
PB28 MCF7Breast Cancer~25 nM (48h)[1][2]
MCF7/ADR (Adriamycin Resistant)Breast Cancer~15 nM (48h)[1][2]
SW43 AsPC-1Pancreatic Cancer38 µM (18h)
BxPC-3Pancreatic Cancer56 µM (18h)
Cfpac-1Pancreatic Cancer21 µM (18h)
MiaPaCa-2Pancreatic Cancer32 µM (18h)
Panc-1Pancreatic Cancer28 µM (18h)
Siramesine (SRM) AsPC-1Pancreatic Cancer24 µM (18h)
BxPC-3Pancreatic Cancer36 µM (18h)
Cfpac-1Pancreatic Cancer11 µM (18h)
MiaPaCa-2Pancreatic Cancer18 µM (18h)
Panc-1Pancreatic Cancer15 µM (18h)

Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher potency. The provided data for PB28 is in nanomolar (nM) concentrations, indicating significantly higher potency compared to SW43 and Siramesine in the tested pancreatic cancer cell lines, for which data is in micromolar (µM) concentrations. Direct cross-comparison should be made with caution due to different experimental conditions and cell lines.

Qualitative studies have demonstrated that this compound induces apoptosis in human breast adenocarcinoma MCF-7 cells.

Mechanism of Action: The Sigma-2 Receptor Signaling Pathway

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is implicated in several cellular processes, including cholesterol homeostasis and cell proliferation.[3] Agonists of the σ2 receptor, such as this compound, are known to induce cell death in cancer cells through a variety of signaling pathways.

Sigma2_Pathway General Signaling Pathway of Sigma-2 Receptor Agonists cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sigma2_Agonist Sigma-2 Agonist (e.g., this compound) Sigma2_Receptor Sigma-2 Receptor (TMEM97) Sigma2_Agonist->Sigma2_Receptor Binds to ROS_Generation ↑ Reactive Oxygen Species (ROS) Sigma2_Receptor->ROS_Generation Ca_Signaling ↑ Intracellular Ca²⁺ Sigma2_Receptor->Ca_Signaling PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Inhibition Sigma2_Receptor->PI3K_AKT_mTOR Caspase_Activation Caspase Activation (Caspase-3) ROS_Generation->Caspase_Activation Ca_Signaling->Caspase_Activation Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Leads to Caspase_Activation->Apoptosis Executes

Caption: General signaling cascade initiated by sigma-2 receptor agonists.

Activation of the sigma-2 receptor by agonists like this compound can lead to an increase in intracellular reactive oxygen species (ROS) and calcium (Ca²⁺) levels. These events can trigger the activation of caspases, key enzymes in the apoptotic process. Additionally, sigma-2 receptor activation has been shown to inhibit the PI3K/AKT/mTOR survival pathway, further promoting programmed cell death.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound and other sigma-2 receptor agonists.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow MTT Assay Experimental Workflow Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add varying concentrations of Sigma-2 Agonist Seed_Cells->Add_Compound Incubate 3. Incubate for 24-72 hours Add_Compound->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer 6. Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance 7. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol:

  • Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the sigma-2 receptor agonist (e.g., this compound) in culture medium.

  • Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[4]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with the sigma-2 receptor agonist at the desired concentration and for the appropriate time.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot for Cleaved Caspase-3

This technique detects the activated form of caspase-3, a key executioner of apoptosis.

Protocol:

  • Treat cells with the sigma-2 receptor agonist as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Intracellular Calcium Imaging (Fluo-4 AM Assay)

This method measures changes in intracellular calcium concentration upon agonist stimulation.

Protocol:

  • Seed cells on glass-bottom dishes or 96-well black-walled plates.

  • Load the cells with the calcium indicator dye Fluo-4 AM in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Acquire baseline fluorescence images using a fluorescence microscope or plate reader.

  • Add the sigma-2 receptor agonist and continuously record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

References

Independent Verification of CB-64D: A Pharmacological Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of CB-64D, a selective sigma-2 (σ2) receptor agonist, with an alternative compound, CB-184. The information presented is collated from publicly available experimental data to assist researchers in evaluating these pharmacological tools.

Comparative Pharmacological Data

The following table summarizes the binding affinities of this compound and the alternative compound CB-184 for the sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as the mu (µ) opioid receptor, an off-target interaction. The data is presented as inhibitor constant (Ki) values, where a lower value indicates a higher binding affinity.

CompoundSigma-1 (σ1) Receptor Ki (nM)Sigma-2 (σ2) Receptor Ki (nM)Mu (µ) Opioid Receptor Ki (nM)σ2 vs σ1 Selectivity
This compound 3063[1]16.5[1]37.6[1]185-fold[1]
CB-184 7436[1]13.4[1]4.5[1]554-fold[1]

Mechanism of Action: Induction of Apoptosis

This compound and other selective σ2 receptor agonists have been shown to induce apoptosis in various cancer cell lines.[2][3] This apoptotic pathway is noteworthy for being independent of both p53 and caspases, suggesting a novel mechanism of programmed cell death that is distinct from the classical intrinsic and extrinsic pathways.[2][3][4] Studies have indicated that this pathway does not involve cytochrome-C release from the mitochondria or significant changes in the mRNA expression of Bcl-2 family proteins.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare σ2 receptor ligands like this compound.

Radioligand Binding Assay for Sigma Receptor Affinity

This assay is employed to determine the binding affinity (Ki) of a test compound for sigma receptors.

Objective: To quantify the affinity of a ligand for σ1 and σ2 receptors.

Materials:

  • Cell membranes prepared from tissues or cells expressing sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2).[5]

  • Radioligand: --INVALID-LINK---pentazocine for σ1 receptors or [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for σ2 receptors.[6][7]

  • Masking ligand: (+)-pentazocine to block σ1 sites when assaying for σ2 receptors with the non-selective [³H]-DTG.[5][7]

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer. For σ2 receptor binding with [³H]-DTG, include a saturating concentration of (+)-pentazocine to mask the σ1 receptors.[5][7]

  • Allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol).

  • The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Cell Viability and Apoptosis Assays

These assays are used to assess the cytotoxic and apoptotic effects of σ2 receptor agonists on cancer cells.

1. Lactate Dehydrogenase (LDH) Release Assay (Cytotoxicity)

Objective: To measure cytotoxicity by quantifying the release of LDH from damaged cells.

Procedure:

  • Plate cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 hours).[3]

  • Collect the cell culture supernatant.

  • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • The amount of LDH released is proportional to the number of dead cells.

2. Annexin V Staining for Apoptosis (Flow Cytometry)

Objective: To detect early-stage apoptosis through the externalization of phosphatidylserine.

Procedure:

  • Treat cells with the test compound as described for the LDH assay.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI).[8][9]

  • Incubate the cells in the dark.

  • Analyze the cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway of σ2 Receptor-Mediated Apoptosis

sigma2_apoptosis_pathway cluster_cell Cancer Cell CB64D This compound Sigma2R Sigma-2 Receptor CB64D->Sigma2R Agonist Binding Unknown_Intermediates Unknown Intermediate Effectors Sigma2R->Unknown_Intermediates Activation Apoptosis Caspase-Independent Apoptosis Unknown_Intermediates->Apoptosis Induction

Caption: σ2 receptor activation by this compound initiates a novel caspase-independent apoptotic pathway.

Experimental Workflow for Comparing σ2 Receptor Ligands

experimental_workflow cluster_workflow Comparative Analysis Workflow start Select Sigma-2 Receptor Ligands (e.g., this compound, CB-184) binding_assay Radioligand Binding Assay (Determine Ki for σ1 and σ2) start->binding_assay cell_culture Culture Cancer Cell Lines start->cell_culture data_analysis Data Analysis and Comparison binding_assay->data_analysis cytotoxicity_assay Cytotoxicity Assay (e.g., LDH Release) cell_culture->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V Staining) cell_culture->apoptosis_assay cytotoxicity_assay->data_analysis apoptosis_assay->data_analysis

References

A Comparative Analysis of the Sigma-2 Selective Ligand CB-64D and Pan-Sigma Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the sigma-2 (σ2) receptor selective ligand, CB-64D, and non-selective pan-sigma ligands. The comparison focuses on binding affinity, functional activity, and the distinct signaling pathways modulated by these compounds. The information is supported by experimental data to aid researchers in selecting appropriate ligands for their studies.

Executive Summary

This compound is a potent and highly selective agonist for the σ2 receptor, demonstrating a significant preference for this subtype over the sigma-1 (σ1) receptor. In contrast, pan-sigma ligands, such as 1,3-di-o-tolyl-guanidine (DTG) and haloperidol (B65202), exhibit high affinity for both σ1 and σ2 receptor subtypes. This difference in selectivity leads to distinct pharmacological effects. This compound primarily induces a unique, caspase-independent apoptotic pathway in cancer cells, highlighting its potential as a targeted therapeutic agent. Pan-sigma ligands, by interacting with both receptor subtypes, can trigger a broader and more complex range of cellular responses, including both pro-survival and pro-death signals.

Data Presentation: Quantitative Comparison of Ligand Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and representative pan-sigma ligands.

Table 1: Sigma Receptor Binding Affinities (Ki, nM)

LigandSigma-1 (σ1) Ki (nM)Sigma-2 (σ2) Ki (nM)Selectivity (σ1/σ2)Primary Activity
This compound 3063[1]16.5[1]185-fold for σ2σ2 Agonist[2]
DTG (1,3-di-o-tolyl-guanidine) ~35.5~39.9Non-selectivePan-Sigma Ligand
Haloperidol 2.8[3]2.8[3]Non-selectivePan-Sigma Ligand / D2 Antagonist
Reduced Haloperidol ~2.8[3]--Pan-Sigma Ligand

Table 2: Functional Activity (Cytotoxicity/Apoptosis)

LigandCell Line(s)Functional AssayPotency (EC50/IC50)Key Findings
This compound MCF-7, T47D, SKBr3 (breast cancer)Lactate Dehydrogenase (LDH) releaseDose-dependent cytotoxicity (specific EC50 not reported)[1]Induces caspase-independent apoptosis.[1][2]
Haloperidol HT-22 (hippocampal-derived)Glutamate-induced cytotoxicityEC50 = 5.9 ± 2.1 nM[4]Neuroprotective effect mediated by σ1 receptor antagonism.[4]
Reduced Haloperidol WIDr (colon), MCF-7 (breast cancer)Apoptosis InductionInduces apoptosis at 50 and 100 µM[5]Increases intracellular free calcium.[5]
DTG --Data not availablePrimarily used as a tool compound in binding assays.

Signaling Pathways

The differential engagement of σ1 and σ2 receptors by this compound and pan-sigma ligands results in the activation of distinct downstream signaling pathways.

Sigma-2 (σ2) Receptor Pro-Apoptotic Signaling (this compound)

Activation of the σ2 receptor by agonists like this compound has been shown to induce a novel, caspase-independent apoptotic pathway in cancer cells.[1][2] This pathway is characterized by DNA fragmentation and phosphatidylserine (B164497) externalization, but it does not involve the activation of executioner caspases, nor does it depend on the p53 tumor suppressor protein.[2] Furthermore, this apoptotic mechanism does not involve the release of cytochrome c from the mitochondria.[2]

sigma2_apoptosis Sigma-2 Receptor-Mediated Apoptosis CB64D This compound Sigma2 Sigma-2 Receptor CB64D->Sigma2 Agonist Binding Unknown Unknown Effector(s) Sigma2->Unknown Ca_release Intracellular Ca2+ Release Unknown->Ca_release Mitochondria Mitochondrial Perturbation Ca_release->Mitochondria AIF AIF Translocation Mitochondria->AIF Apoptosis Caspase-Independent Apoptosis AIF->Apoptosis

This compound induced caspase-independent apoptosis pathway.
Pan-Sigma Ligand-Mediated Signaling

Pan-sigma ligands like haloperidol and DTG bind to both σ1 and σ2 receptors, leading to a more complex signaling output that can be either pro-survival or pro-death depending on the cellular context and the specific ligand.

The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating cellular stress responses and promoting cell survival.[6] Antagonism of the σ1 receptor by compounds like haloperidol can lead to neuroprotective effects.[4] Conversely, σ1 receptor agonists are generally associated with pro-survival and anti-apoptotic functions through the modulation of calcium signaling, reduction of oxidative stress, and interaction with various ion channels and signaling proteins.[7]

sigma1_survival Sigma-1 Receptor-Mediated Cell Survival Pan_Sigma_Agonist Pan-Sigma Agonist (e.g., (+)-Pentazocine) Sigma1 Sigma-1 Receptor Pan_Sigma_Agonist->Sigma1 Binding IP3R IP3 Receptor Sigma1->IP3R Stabilization ROS_reduction Reduced Oxidative Stress Sigma1->ROS_reduction ERK_pathway ERK Pathway Activation Sigma1->ERK_pathway Ca_signaling Ca2+ Signaling Modulation IP3R->Ca_signaling Cell_Survival Cell Survival & Neuroprotection Ca_signaling->Cell_Survival ROS_reduction->Cell_Survival ERK_pathway->Cell_Survival

Pan-sigma agonist activation of pro-survival pathways.

Experimental Protocols

Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors

Objective: To determine the binding affinity (Ki) of test compounds for σ1 and σ2 receptors.

General Principle: These assays are competitive binding experiments where the test compound competes with a radiolabeled ligand for binding to the sigma receptors in a prepared tissue homogenate.

Materials:

  • Test compounds (e.g., this compound, DTG, haloperidol)

  • Radioligands: --INVALID-LINK---pentazocine (for σ1), [³H]-DTG (for σ2)

  • Tissue homogenates: Guinea pig brain (high in σ1), Rat liver (high in σ2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Masking agent for σ2 assay: (+)-pentazocine (to block σ1 sites when using the non-selective [³H]-DTG)

  • 96-well plates

  • Scintillation counter and scintillation fluid

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize the appropriate tissue in ice-cold buffer and prepare membrane fractions by centrifugation.

  • Assay Setup: In a 96-well plate, add the membrane homogenate, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound. For the σ2 assay with [³H]-DTG, include a saturating concentration of (+)-pentazocine to mask σ1 receptors.[8]

  • Incubation: Incubate the plates at room temperature (for σ2) or 37°C (for σ1) for 90-120 minutes to allow binding to reach equilibrium.[8]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Cytotoxicity and Apoptosis Assays

1. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify cell death by measuring the release of LDH from damaged cells.

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and treat with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 48 hours).[1]

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to control wells (untreated cells for spontaneous release and cells treated with a lysis buffer for maximum release).[9][10]

2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Objective: To detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired duration.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[8][11]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8][11]

  • Analysis: Analyze the stained cells by flow cytometry.[8][11]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The choice between the selective σ2 ligand this compound and a pan-sigma ligand depends on the specific research question. This compound is a valuable tool for specifically investigating the roles of the σ2 receptor, particularly in the context of cancer, where it can induce a unique form of apoptosis. Pan-sigma ligands, while less specific, are useful for studying the combined effects of modulating both σ1 and σ2 receptors or when the specific subtype involvement is unknown. The distinct signaling pathways and functional outcomes highlighted in this guide underscore the importance of ligand selectivity in pharmacological research and drug development.

References

A Head-to-Head Comparison of CB-64D with Other Sigma-2 Receptor Research Tools

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological research, particularly in the fields of oncology and neurobiology, the sigma-2 (σ2) receptor has emerged as a promising therapeutic target. Its overexpression in proliferating cancer cells has spurred the development of selective ligands for both diagnostic and therapeutic applications. Among these, CB-64D has been identified as a notable selective σ2 receptor agonist. This guide provides an objective comparison of this compound with other key research tools targeting the σ2 receptor, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their studies.

Overview of this compound and Competitor Tools

This compound is a potent and selective agonist for the sigma-2 receptor. Its utility in research is primarily centered on its ability to induce apoptosis in cancer cells, making it a valuable tool for studying cell death mechanisms and for the preclinical evaluation of potential anticancer therapies. For a comprehensive comparison, this guide will focus on this compound alongside two other well-characterized sigma-2 receptor ligands:

  • CB-184: A close analog of this compound, CB-184 exhibits even higher selectivity for the σ2 receptor, making it a valuable tool for studies requiring stringent target specificity.

  • Siramesine (B1662463) (Lu 28-179): Initially developed as an antidepressant, siramesine is a potent σ2 receptor agonist that is widely used in cancer research to induce lysosomal membrane permeabilization and subsequent cell death.

Quantitative Comparison of Performance

The following tables summarize the key quantitative data for this compound and its competitors, focusing on binding affinity, selectivity, and cytotoxic potency in various cancer cell lines.

Table 1: Sigma Receptor Binding Affinity and Selectivity
Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ1 Ki / σ2 Ki)
This compound 306316.5185-fold
CB-184 743613.4554-fold
Siramesine 170.12 - 0.2~85-141-fold

Ki (Inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Table 2: Cytotoxic Potency (EC50) in Cancer Cell Lines
Cell LineCancer TypeThis compound (μM)CB-184 (μM)Siramesine (μM)
MCF-7 Breast Cancer~100> this compound~5-10
T47D Breast Cancer~100> this compoundNot specified
SKBr3 Breast CancerNot specified> this compoundNot specified
EMT-6 Mouse Breast CancerNot specifiedNot specified~11.4
MDA-MB-435 Human MelanomaNot specifiedNot specified>200
U-87MG GlioblastomaNot specifiedNot specified>20
HaCaT KeratinocyteNot specifiedNot specified>20

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize these sigma-2 receptor ligands.

Radioligand Binding Assay for Sigma-2 Receptors

This assay is used to determine the binding affinity (Ki) of a compound for the sigma-2 receptor.

  • Tissue Preparation: Rat liver is a common source for membranes rich in sigma-2 receptors. The tissue is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

  • Incubation: The membrane preparation is incubated with a radioligand that binds to sigma-2 receptors, such as [³H]DTG (1,3-di-o-tolylguanidine), in the presence of varying concentrations of the test compound (e.g., this compound). To ensure specificity for the σ2 receptor, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is added to block binding to σ1 receptors.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

Caspase-3 Activity Assay

This functional assay is used to assess the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.

  • Cell Culture and Treatment: Cancer cells are cultured in appropriate media and treated with the sigma-2 receptor agonist (e.g., this compound) for a specified period.

  • Cell Lysis: The cells are harvested and lysed to release their intracellular contents, including active caspases.

  • Enzymatic Reaction: The cell lysate is incubated with a colorimetric or fluorometric substrate specific for caspase-3, such as DEVD-pNA (for colorimetric) or Ac-DEVD-AMC (for fluorometric).

  • Detection: A microplate reader is used to measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm or the fluorescence of the released 7-amino-4-methylcoumarin (B1665955) (AMC) at an excitation/emission of ~380/440 nm.

  • Data Analysis: The increase in absorbance or fluorescence in treated cells compared to untreated controls is indicative of caspase-3 activation and, therefore, apoptosis.

Signaling Pathways and Mechanisms of Action

Sigma-2 receptor agonists, including this compound, primarily induce cell death through the activation of endoplasmic reticulum (ER) stress and subsequent apoptosis. A key characteristic of this pathway is that it is often independent of the tumor suppressor protein p53 and does not necessarily involve the classical caspase cascade.

Activation of the σ2 receptor by an agonist like this compound leads to a disruption of calcium homeostasis, specifically causing a release of calcium from the endoplasmic reticulum. This increase in cytosolic calcium contributes to ER stress. The sustained ER stress can then trigger a downstream cascade of events leading to apoptosis. Interestingly, this apoptotic process can proceed without the involvement of key mediators of the intrinsic apoptotic pathway, such as the release of cytochrome c from the mitochondria.

Below is a diagram illustrating the proposed signaling pathway for sigma-2 receptor agonist-induced apoptosis.

sigma2_apoptosis_pathway agonist Sigma-2 Agonist (e.g., this compound) sigma2 Sigma-2 Receptor (TMEM97) agonist->sigma2 Binds to er Endoplasmic Reticulum sigma2->er Activates ca_release Ca²⁺ Release er->ca_release Induces er_stress ER Stress ca_release->er_stress Leads to apoptosis Caspase-Independent Apoptosis er_stress->apoptosis Triggers

Sigma-2 Receptor Agonist-Induced Apoptotic Pathway

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a sigma-2 receptor agonist.

experimental_workflow cluster_assays Efficacy Assessment start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treatment Treatment with Sigma-2 Agonist (e.g., this compound) culture->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Caspase-3 Activity, Annexin V) treatment->apoptosis data_analysis Data Analysis (EC50, Fold Change) viability->data_analysis apoptosis->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Workflow for Efficacy Testing of Sigma-2 Agonists

Safety Operating Guide

Navigating the Disposal of CB-64D: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific hazard data for the research compound CB-64D necessitates a cautious approach to its disposal. Without a dedicated Safety Data Sheet (SDS), this compound should be handled as a potent, hazardous chemical. The following procedures are based on established guidelines for the disposal of hazardous laboratory waste and are intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazardous Waste Characterization

In the absence of specific data for this compound, it must be treated as hazardous waste. According to the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4] For a research compound of unknown properties, it is safest to assume it may fall under one or more of these categories.

Below is a summary of RCRA hazardous waste characteristics that should be considered when handling this compound.

Hazard Characteristic Description General Handling Precautions for this compound
Ignitability Liquids with a flash point less than 140°F, solids that can cause fire through friction or spontaneous combustion, ignitable compressed gases, and oxidizers.[3]Store away from heat, open flames, and oxidizing agents.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[3]While unlikely for a morphinan (B1239233) derivative, avoid mixing with strong acids or bases unless the reaction is known. Store separately from corrosive materials.
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases.[3]Store in a stable environment. Avoid mixing with other chemicals to prevent unknown and potentially hazardous reactions.
Toxicity Harmful or fatal when ingested or absorbed, or can release toxic constituents into the environment.[3]Assume this compound is toxic. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or fume hood.

Step-by-Step Disposal Protocol for this compound

The following protocol provides a detailed methodology for the safe disposal of this compound, from initial handling to final pickup by a certified waste management service.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous. This includes pure this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, gloves, vials, and absorbent paper).

  • Segregate this compound waste at the point of generation. [4] Do not mix this compound waste with other chemical waste streams unless compatibility is certain. Incompatible chemicals can react to produce heat, toxic gases, or explosions.[5]

  • Keep halogenated and non-halogenated solvent wastes separate, as their disposal methods may differ.[5]

2. Containerization:

  • Use appropriate and compatible waste containers. Containers must be chemically resistant to the waste they hold and should be in good condition with no leaks or cracks.[4][5] For solid waste, a securely sealed bag or a wide-mouth container may be appropriate. For liquid waste, use a sealable, leak-proof container.

  • Keep waste containers closed except when adding waste.[3][5] This prevents the release of vapors and reduces the risk of spills.

3. Labeling:

  • Clearly label all waste containers. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "(+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one (this compound)."

    • The approximate amount of this compound and any other constituents (e.g., solvents).

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

4. Storage:

  • Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3]

  • Ensure the SAA is a secure, well-ventilated area away from general laboratory traffic.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[3]

  • Provide secondary containment for liquid waste containers to capture any potential leaks.[4]

5. Disposal and Removal:

  • Contact your institution's Environmental Health and Safety (EHS) office for pickup of the hazardous waste.[3][6] Do not dispose of this compound down the drain or in the regular trash.[1][7]

  • Your EHS office will arrange for a licensed hazardous waste management company to transport and dispose of the waste in accordance with all federal, state, and local regulations.[6][8]

  • Maintain records of all hazardous waste generated and disposed of as required by your institution and regulatory agencies.

Disposal Decision Workflow for this compound

The following diagram illustrates the logical steps for the proper disposal of a research chemical like this compound.

A Start: Generation of this compound Waste B Is an SDS available with specific disposal instructions? A->B C Follow SDS-specific disposal procedures. B->C Yes D Treat as Hazardous Waste of Unknown Toxicity B->D No E Segregate Waste at Point of Generation D->E F Solid Waste E->F G Liquid Waste E->G H Contaminated Materials (PPE, etc.) E->H I Place in a labeled, sealed container. F->I J Place in a labeled, leak-proof container with secondary containment. G->J K Place in a labeled, sealed waste bag or container. H->K L Store in Designated Satellite Accumulation Area I->L J->L K->L M Contact Environmental Health & Safety (EHS) for pickup. L->M N EHS arranges for disposal by a certified waste management company. M->N O End: Document Waste Disposal N->O

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Innovation: A Comprehensive Guide to Handling Compound CB-64D

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for all personnel involved in the handling, storage, and disposal of the potent research compound CB-64D. Adherence to these protocols is mandatory to ensure personnel safety and maintain a secure laboratory environment.

Compound this compound is a novel synthetic molecule with significant biological activity. Due to its potency and limited toxicological data, a highly conservative approach to handling is required. The following procedures are based on established best practices for managing highly potent active pharmaceutical ingredients (HPAPIs).[1][2][3][4]

Risk Assessment and Occupational Exposure Limits

A thorough risk assessment is the foundation of safely handling any hazardous chemical.[5][6][7][8] For this compound, all experimental protocols must be reviewed and approved by the site's Environmental Health and Safety (EHS) department prior to commencement.

Given the unknown long-term health effects of this compound, a provisional Occupational Exposure Limit (OEL) has been established based on preliminary data and structural analogs. The OEL is the cornerstone for determining the necessary containment and personal protective equipment.[3]

Table 1: Provisional Occupational Exposure Limits for Compound this compound

ParameterValueNotes
Occupational Exposure Limit (OEL)0.03 µg/m³ (8-hour TWA)Based on in-silico toxicological predictions and preliminary in-vitro potency.
Short-Term Exposure Limit (STEL)Not EstablishedAssume no excursion above the OEL is permissible.
Surface Contamination Limit< 1 µ g/100 cm²Target for post-decontamination surface sampling.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the hazardous material and must be used in conjunction with primary engineering controls.[2][9] The required PPE for handling this compound is determined by the quantity of material and the specific procedure being performed.

Table 2: Required Personal Protective Equipment for Compound this compound

TaskPrimary Engineering ControlRequired PPE
Weighing and Dispensing (Solid) Ventilated Laminar Flow Enclosure or IsolatorDisposable, low-linting coverall with hood; Double-gloving (nitrile); Chemical resistant boot covers; Full-face powered air-purifying respirator (PAPR).
Solution Preparation Chemical Fume HoodDisposable lab coat over long-sleeved clothing; Double-gloving (nitrile); Chemical splash goggles; Face shield.
In-vitro/In-vivo Dosing Biosafety Cabinet or Fume HoodDisposable lab coat; Double-gloving (nitrile); Safety glasses with side shields.
Waste Disposal Chemical Fume HoodDisposable coverall; Double-gloving (nitrile); Chemical splash goggles; Face shield.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to every task is crucial to minimize the risk of exposure. The following workflow outlines the key stages of working with this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Review SOP and Risk Assessment B Assemble all Materials and Equipment A->B C Don Required PPE B->C D Perform Weighing/Dispensing in Primary Containment C->D E Prepare Solutions in Chemical Fume Hood D->E F Execute Experiment E->F G Decontaminate Work Surfaces F->G H Segregate and Label Waste G->H I Doff PPE in Designated Area H->I J Thorough Hand Washing I->J

Caption: Standard Operating Procedure Workflow for this compound.

Experimental Protocol: In-vitro Kinase Inhibition Assay

This protocol describes a common procedure for assessing the inhibitory activity of this compound against a target kinase.

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. All handling of the solid compound must be performed in a ventilated enclosure with appropriate PPE.

    • Create a serial dilution plate in DMSO, followed by a further dilution in assay buffer.

  • Assay Execution:

    • In a 384-well plate, add the diluted this compound solution.

    • Add the target kinase and the appropriate substrate/ATP mixture.

    • Incubate at room temperature for the specified time.

    • Add a detection reagent to stop the reaction and generate a signal (e.g., luminescence).

  • Data Analysis:

    • Read the plate on a compatible plate reader.

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.[10][11][12][13] All waste streams must be segregated and clearly labeled.

Table 3: Disposal Procedures for Compound this compound Waste

Waste TypeContainerLabelingDisposal Route
Solid Waste (Contaminated PPE, consumables)Lined, puncture-proof hazardous waste container."Hazardous Waste: this compound Contaminated Solids"Incineration via certified hazardous waste vendor.
Liquid Waste (Aqueous and organic solutions)Clearly marked, leak-proof, and compatible waste container."Hazardous Waste: this compound in [Solvent]"Collection by EHS for consolidation and disposal by a certified vendor.
Sharps (Needles, contaminated glassware)Approved sharps container."Hazardous Waste: Sharps Contaminated with this compound"Collection by EHS for incineration.

Important Note: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is required.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Exposure: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill:

    • Small Spill (<50 mg): In a fume hood, decontaminate the area with a suitable deactivating solution (e.g., 10% bleach solution followed by a water and ethanol (B145695) rinse). Absorb the spill with an inert material.

    • Large Spill (>50 mg): Evacuate the immediate area. Alert EHS and laboratory management. Do not attempt to clean up the spill without specialized training and equipment.

Hypothetical Signaling Pathway of this compound

To provide context for its biological significance, this compound is hypothesized to be an inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes CB64D This compound CB64D->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K pathway by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.